Reactive Red 198
Description
Structure
2D Structure
Properties
CAS No. |
78952-61-1 |
|---|---|
Molecular Formula |
C27H18ClN7Na4O16S5 |
Molecular Weight |
984.2 g/mol |
IUPAC Name |
tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(39,40)41)33-27(32-25)30-20-13-19(54(42,43)44)10-14-11-21(55(45,46)47)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)52(37,38)9-8-51-56(48,49)50;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4 |
InChI Key |
ZRXRACPUMHCGPL-UHFFFAOYSA-J |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
145017-98-7 78952-61-1 |
physical_description |
DryPowde |
Synonyms |
reactive red 198 |
Origin of Product |
United States |
Advanced Degradation and Remediation Methodologies for Reactive Red 198
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes encompass a variety of methods that utilize powerful oxidizing agents to break down complex organic molecules. These processes are particularly effective for treating wastewater containing dyes like Reactive Red 198, which are often non-biodegradable. mui.ac.irmui.ac.ir Among the various AOPs, those based on photocatalysis have been extensively studied for the degradation of RR198.
Photocatalytic degradation is an AOP that involves the acceleration of a photoreaction in the presence of a catalyst. Upon absorption of light of appropriate wavelength, the photocatalyst generates electron-hole pairs, which in turn produce highly reactive radicals that degrade the pollutant molecules.
Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. bohrium.com In UV/TiO₂ systems, TiO₂ nanoparticles are irradiated with ultraviolet light, leading to the generation of hydroxyl radicals that effectively degrade this compound.
Research has shown that the efficiency of UV/TiO₂ systems for RR198 degradation is influenced by several factors, including catalyst loading, initial dye concentration, and pH. For instance, one study found that the photocatalytic degradation of RR198 using TiO₂ followed pseudo-first-order kinetics. researchgate.net Another investigation demonstrated that 100% dye removal could be achieved at a pH of 7 after 150 minutes of UV irradiation in the presence of a TiO₂ photocatalyst. mdpi.com
| Catalyst | UV Light Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| TiO₂ | UV-C | 60 | 65.2 | mdpi.com |
| TiO₂ | UV | 150 | 100 | mdpi.com |
| TiO₂ | UV | 210 | 35 | iau.ir |
To enhance the photocatalytic efficiency of TiO₂, various metal oxide nanocomposites have been developed. These composites often exhibit improved charge separation, a broader light absorption range, and enhanced surface area, leading to higher degradation rates of this compound.
One such example is the Fe₂O₃/Bentonite (B74815)/TiO₂ nanocomposite, which has demonstrated high photocatalytic activity for RR198 degradation under both UV and visible light. bohrium.commdpi.com Under UV irradiation, this nanocomposite achieved 100% removal of RR198 in 60 minutes. bohrium.commdpi.com The magnetic properties of the iron oxide component also facilitate the easy separation and reusability of the catalyst. bohrium.com
Another study investigated the use of a TiO₂-activated carbon nanocomposite. The results indicated that a composite with 5 wt% activated carbon showed the best photocatalytic properties, achieving around 42% degradation of RR198 in 210 minutes under UV light, which was higher than that of pure TiO₂. iau.ir Zinc oxide (ZnO) nanoparticles have also been studied as a photocatalyst for RR198 degradation under UV irradiation, with research indicating complete mineralization of the dye on ZnO surfaces. researchgate.net
| Nanocomposite | Light Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| Fe₂O₃/Bentonite/TiO₂ | UV | 60 | 100 | bohrium.commdpi.com |
| Fe₂O₃/Bentonite/TiO₂ | Visible | 90 | 100 | bohrium.commdpi.com |
| TiO₂-5 wt% activated carbon | UV | 210 | 42 | iau.ir |
| Bentonite/TiO₂ | UV | 60 | 77.6 | mdpi.com |
The Photo-Fenton process is another powerful AOP that combines UV light with Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) to generate a high concentration of hydroxyl radicals. This process has been shown to be highly effective in decolorizing and mineralizing this compound.
Studies have demonstrated that the photo-Fenton process is significantly more efficient than the Fenton process alone for RR198 removal. oaji.net Optimal conditions for the photo-Fenton process have been identified, with maximum dye removal efficiency of over 98% achieved at a pH of 3, a Fe(II) concentration of 10 mg/L, and an H₂O₂ concentration of 50 mg/L within a short reaction time of 15 minutes. oaji.netbrieflands.com The removal efficiency was found to decrease with an increase in the initial dye concentration. oaji.net
| Parameter | Optimal Value | Reference |
|---|---|---|
| pH | 3 | oaji.netbrieflands.com |
| Fe(II) Concentration | 10 mg/L | oaji.netbrieflands.com |
| H₂O₂ Concentration | 50-75 mg/L | oaji.netbrieflands.com |
| Initial Dye Concentration | 50 mg/L | oaji.netbrieflands.com |
| Reaction Time | 15-120 min | oaji.netbrieflands.com |
| Maximum Removal Efficiency | >98% | oaji.netbrieflands.com |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov Their high surface area, tunable porosity, and semiconductor-like properties make them promising candidates for photocatalysis. nih.gov
Iron-based MOFs, such as MIL-53(Fe) and MIL-100(Fe), have been investigated for the photocatalytic degradation of this compound. emerald.comingentaconnect.com These MOFs can act as efficient photocatalysts under UV irradiation. For instance, at a pH of 3 and with the addition of H₂O₂, MIL-53(Fe) achieved 98% degradation of a 20 mg/L solution of RR198. emerald.com Similarly, MIL-100(Fe) demonstrated 97% removal of a 15 mg/L RR198 solution under the same conditions. emerald.com The photocatalytic efficiency of MOFs is influenced by factors such as catalyst dosage, dye concentration, and solution pH. emerald.com
| MOF Catalyst | Initial RR198 Concentration (mg/L) | Removal Efficiency (%) | Reference |
|---|---|---|---|
| MIL-53(Fe) | 20 | 98 | emerald.com |
| 40 | 88 | emerald.com | |
| 60 | 75 | emerald.com | |
| 80 | 50 | emerald.com | |
| MIL-100(Fe) | 15 | 97 | emerald.com |
| 20 | 94 | emerald.com | |
| 30 | 89 | emerald.com | |
| 40 | 58 | emerald.com |
The development of photocatalysts that can be activated by visible light is of great interest as it allows for the utilization of a larger portion of the solar spectrum. For the degradation of this compound, dye-sensitized TiO₂ has been shown to be effective under visible light, especially when combined with ultrasound in a process known as sonophotocatalysis. nih.govresearchgate.net
Furthermore, nanocomposites such as Fe₂O₃/Bentonite/TiO₂ have demonstrated excellent performance in the visible-light-induced photodegradation of RR198. bohrium.commdpi.com This composite was able to achieve 100% removal of the dye in 90 minutes under visible light irradiation. bohrium.commdpi.com The enhanced visible light activity is attributed to the reduced band gap of the nanocomposite, which allows for the absorption of lower energy photons. mdpi.com
Ozonation and Peroxone Processes
Ozonation and related advanced oxidation processes (AOPs) represent a promising approach for the treatment of textile wastewater containing recalcitrant dyes like this compound (RR 198). These methods rely on the potent oxidizing capabilities of ozone (O₃) and hydroxyl radicals (•OH) to break down the complex aromatic structure of the dye, leading to decolorization and mineralization.
Single ozonation has been demonstrated as an effective method for the rapid and efficient decolorization of RR 198. The process involves bubbling ozone gas through an aqueous solution of the dye. The efficiency of decolorization is influenced by several key parameters, including initial dye concentration, pH of the solution, and ozone dosage.
Research indicates that for initial RR 198 concentrations of 100, 250, and 500 mg/L, complete decolorization can be achieved after 10, 25, and 60 minutes of ozonation, respectively. This demonstrates an inverse relationship between the initial dye concentration and the time required for complete color removal. The reaction kinetics often follow an apparent first-order model, with the rate constant decreasing as the initial dye concentration increases. For instance, the reaction rate constant has been observed to decrease from 0.205 min⁻¹ to 0.08 min⁻¹ as the dye concentration increases.
The pH of the solution is a critical factor. Studies have shown that decolorization efficiency increases with a rise in pH from acidic to alkaline conditions. For example, within a 10-minute timeframe, increasing the pH from 4 to 10 can enhance the dye removal efficiency from 75% to 81%. This is attributed to the accelerated decomposition of ozone into highly reactive hydroxyl radicals at higher pH values. While ozonation is highly effective for color removal, the mineralization of the dye, measured as Chemical Oxygen Demand (COD) removal, proceeds at a slower rate. Typically, after 60 minutes of ozonation, only about 67% of the initial COD is removed, indicating that dye degradation results in the formation of organic intermediates that are more resistant to further oxidation by ozone alone.
Table 1: Effect of Initial Dye Concentration on Decolorization Time using Single Ozonation
| Initial RR 198 Concentration (mg/L) | Time for Complete Decolorization (minutes) |
|---|---|
| 100 | 10 |
| 250 | 25 |
The combination of ozone with hydrogen peroxide (H₂O₂), known as the peroxone process, can significantly enhance the degradation efficiency of RR 198. This enhancement is due to the reaction between ozone and hydrogen peroxide, which accelerates the generation of hydroxyl radicals (•OH), more powerful and less selective oxidants than molecular ozone.
The addition of H₂O₂ to the ozonation system leads to a faster degradation rate of the dye. Research has shown that the color and COD removal can be enhanced by increasing the H₂O₂ dosage up to an optimal level. For a 200 mg/L solution of RR 198, maximum color removal (100%) and a COD removal of 55% were achieved with a hydrogen peroxide dosage of 0.03 mol/L after 40 minutes of reaction time at pH 8. This represents a faster and more complete degradation compared to single ozonation under similar conditions.
The peroxone process also improves the biodegradability of the dye solution. The ratio of Biochemical Oxygen Demand to Chemical Oxygen Demand (BOD₅/COD) is a key indicator of biodegradability. Studies have reported that the BOD₅/COD ratio of an RR 198 solution increased to 0.63 after treatment with the O₃/H₂O₂ process for 40 minutes, compared to 0.59 for single ozonation. This indicates that the peroxone process is more effective at converting the recalcitrant dye molecule into more biodegradable compounds, which is beneficial for subsequent biological treatment steps.
Table 2: Comparison of Single Ozonation and Peroxone Process for RR 198 Degradation (40 min)
| Process | Parameter | Initial Value | Final Value | Removal Efficiency (%) | BOD₅/COD Ratio |
|---|---|---|---|---|---|
| Single Ozonation | COD | - | - | - | 0.59 |
| Peroxone (O₃/H₂O₂) | Color | 200 mg/L | 0 mg/L | 100% | 0.63 |
Fenton and Fenton-like Oxidation Systems
Fenton and Fenton-like processes are another class of AOPs that utilize the catalytic decomposition of hydrogen peroxide by iron ions to generate hydroxyl radicals for the degradation of organic pollutants like RR 198.
The classical Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide in an acidic medium to produce hydroxyl radicals. This method has proven to be highly effective for the decolorization of RR 198. The efficiency of the Fenton process is heavily dependent on several operational parameters, including pH, the concentrations of Fe²⁺ and H₂O₂, and the reaction time.
Optimal conditions for RR 198 degradation are typically found at a highly acidic pH of 3. sums.ac.irbrieflands.com Under these conditions, the generation of hydroxyl radicals is maximized. Research has demonstrated that a removal efficiency of 92% can be achieved within 90 minutes. sums.ac.ir Another study found a maximum efficiency of 94.70% in just 10 minutes at pH 3, a temperature of 25°C, and an H₂O₂/Fe²⁺ concentration of 11.3 mM. brieflands.com The efficiency of dye removal generally increases with higher concentrations of both Fe²⁺ and H₂O₂ up to an optimal point, beyond which scavenging effects can occur. sums.ac.ir The Fenton process is considered a cost-effective method due to the high efficiency, faster oxidation rates, and the relatively low toxicity of the reagents. sums.ac.ir
Table 3: Optimal Conditions for RR 198 Decolorization by Classical Fenton Process
| Parameter | Optimal Value | Removal Efficiency (%) | Reference |
|---|---|---|---|
| pH | 3 | 92 | sums.ac.ir |
| Fe(II) Concentration | 100 mg/L | 92 | sums.ac.ir |
| H₂O₂ Concentration | 50 mg/L | 92 | sums.ac.ir |
| Reaction Time | 90 min | 92 | sums.ac.ir |
| pH | 3 | 94.70 | brieflands.com |
| H₂O₂/Fe²⁺ Concentration | 11.3 mM | 94.70 | brieflands.com |
To enhance the efficiency of the Fenton process, it can be combined with other technologies such as ultrasound (Sono-Fenton) or utilize nanoscale catalysts (Nano-Fenton). The application of ultrasound to the Fenton reaction accelerates the production of hydroxyl radicals through the acoustic cavitation effect, which enhances the decomposition of H₂O₂ and the regeneration of Fe²⁺ from Fe³⁺.
A hybrid Sono-Nano-Fenton process has been developed for the degradation of RR 198. This advanced method utilizes nanoparticles of zero-valent iron (NZVI) as a catalyst in conjunction with ultrasound and the Fenton reaction. A comparative study of different processes showed that the Sono-Nano-Fenton process achieved a 97% degradation efficiency of RR 198 within 60 minutes. This was significantly higher than sonolysis, Sono-NZVI, or Sono-H₂O₂ processes alone, highlighting the synergistic effect of combining these technologies. The degradation kinetics of this process were found to follow a pseudo-first-order model. nih.gov
Nanoparticle zero-valent iron (NZVI) has emerged as a highly effective catalyst in Fenton-like systems for the degradation of RR 198. NZVI offers a large surface area and high reactivity, allowing it to efficiently catalyze the decomposition of hydrogen peroxide to form hydroxyl radicals over a wider pH range compared to the classical Fenton process.
In this Fenton-like process, NZVI (Fe⁰) reacts with H₂O₂ to produce hydroxyl radicals and ferrous ions (Fe²⁺), which can then participate in the classical Fenton reaction. Studies have shown that the combination of NZVI with H₂O₂ is significantly more effective than using H₂O₂ alone. At optimal conditions (pH 4, contact time of 40 minutes, H₂O₂ concentration of 200 M, and NZVI concentration of 2 g/L), a color removal of approximately 91% was achieved for an initial RR 198 concentration of 75 mg/L. jwent.net The efficiency of the NZVI-H₂O₂ system is influenced by factors such as the NZVI dosage, H₂O₂ concentration, and pH, with acidic conditions generally favoring the reaction. For example, increasing the NZVI dosage from 0.5 to 4 g/L can increase the color removal rate from 25% to 98%. jwent.net The use of NZVI provides an environmentally safer and highly efficient alternative to other advanced oxidation processes for the removal of azo dyes. jwent.net
Persulfate-Based Oxidation
Persulfate-based advanced oxidation processes have emerged as a promising technology for the remediation of wastewater contaminated with recalcitrant organic pollutants like this compound (RR198). The efficacy of this method relies on the activation of persulfate to generate highly reactive sulfate (B86663) radicals, which are potent oxidizing agents.
Activation of Persulfate for this compound Degradation
The activation of persulfate is a critical step in the degradation of RR198. Various factors, including pH, temperature, and the concentration of persulfate, play a significant role in this process. Research has shown that alkaline conditions and higher temperatures enhance the degradation of RR198. For instance, at a reaction time of 40 minutes, an increase in temperature to 70°C resulted in approximately 98% color removal. mui.ac.ir
The dosage of persulfate is another crucial parameter. Studies have indicated that increasing the persulfate dose favors the removal of both color and Chemical Oxygen Demand (COD). mui.ac.ir A persulfate concentration of 12 mM has been identified as optimal in certain experimental setups for the degradation of a 200 mg/L solution of RR198. mui.ac.ir
| Parameter | Condition | Effect on RR198 Degradation | Reference |
|---|---|---|---|
| pH | Alkaline | Favored dye and COD removal | mui.ac.ir |
| Temperature | 70°C | ~98% color removal in 40 mins | mui.ac.ir |
| Persulfate Dose | 12 mM | Favored dye and COD removal | mui.ac.ir |
Integration of UV-LED and Nanocomposites with Persulfate Systems
To further enhance the degradation efficiency of RR198, persulfate-based systems can be integrated with ultraviolet light-emitting diode (UV-LED) irradiation and nanocomposites. One such study utilized a TiO2-Fe3O4 nanocomposite in the presence of persulfate under UV-LED irradiation. ehemj.com
The results demonstrated that this combined approach is highly effective for the decolorization and mineralization of RR198. ehemj.com Optimal conditions for the decolorization of RR198 at initial concentrations of 10-50 mg/L were achieved with a UV-LED irradiation time of 62-85 minutes, a persulfate concentration of 0.8-1 mM, a TiO2-Fe3O4 nanocomposite concentration of 0.19-0.3 g/L, and a pH of 3. ehemj.comsid.ir Under these conditions, decolorization efficiency reached approximately 98.1%, with a mineralization of about 61.1%. ehemj.comsid.ir The degradation kinetics of this process were found to follow a pseudo-first-order model. ehemj.comsid.ir
| Parameter | Optimal Condition | Decolorization Efficiency | Mineralization | Reference |
|---|---|---|---|---|
| UV-LED Irradiation Time | 62-85 min | ~98.1% | ~61.1% | ehemj.comsid.ir |
| Persulfate Concentration | 0.8-1 mM | |||
| TiO2-Fe3O4 Nanocomposite Conc. | 0.19-0.3 g/L | |||
| pH | 3 |
Electrochemical and Photoelectrochemical Processes
Electrochemical and photoelectrochemical methods represent another robust category of advanced oxidation processes for the treatment of textile effluents containing RR198. These techniques utilize electrical energy, and in the case of photoelectrochemical processes, light energy, to drive the degradation of pollutants.
Electrocoagulation for this compound Decolorization
Electrocoagulation is an effective method for the removal of RR198 from aqueous solutions. This process involves the in-situ generation of coagulants by the electrochemical dissolution of a sacrificial anode, typically made of iron or aluminum. These coagulants then destabilize and aggregate the dye molecules, facilitating their removal.
Studies using iron electrodes have demonstrated high removal efficiencies, with up to 99% color removal and 66.6% COD removal achieved in 30 minutes at 40 volts with a 1 cm interelectrode distance. icrc.ac.ir The efficiency of the process is influenced by several operational parameters, including voltage, reaction time, electrolyte concentration, and the distance between the electrodes. icrc.ac.ir Similarly, research employing aluminum electrodes has also shown high efficacy, achieving 98.6% dye removal and 84% COD removal. cabidigitallibrary.org The kinetics of dye removal in this system followed a first-order model. cabidigitallibrary.org Optimal conditions for RR198 removal using a combination of iron and aluminum electrodes were found to be a pH of 11, a voltage of 32 V, an initial dye concentration of 10 ppm, and a reaction time of 40 minutes. mazums.ac.irresearchgate.net
| Electrode Material | Optimal Conditions | Color Removal Efficiency | COD Removal Efficiency | Reference |
|---|---|---|---|---|
| Iron | 40 V, 30 min, 1 cm distance | 99% | 66.6% | icrc.ac.ir |
| Aluminum | - | 98.6% | 84% | cabidigitallibrary.org |
| Iron and Aluminum | pH 11, 32 V, 10 ppm dye, 40 min | - | - | mazums.ac.irresearchgate.net |
Electrochemical Oxidation with Various Electrode Materials
Electrochemical oxidation involves the direct or indirect oxidation of pollutants at the surface of an anode. The choice of electrode material is critical to the efficiency and mechanism of the degradation process. Dimensionally Stable Anodes (DSAs) are a common choice due to their stability and catalytic activity.
For the degradation of RR198, a Ti/Ru0.3Ti0.7O2 electrode has been investigated. researchgate.net This type of DSA has been shown to be effective for the oxidation of various dyes. researchgate.net The process can proceed through direct electron transfer from the dye molecule to the anode or through indirect oxidation by electrochemically generated species such as hydroxyl radicals or active chlorine species if chloride is present in the electrolyte. researchgate.net
Combined Photoelectrochemical Approaches for Enhanced Removal
The combination of electrochemical processes with photocatalysis, known as photoelectrochemical oxidation, can lead to synergistic effects and enhanced degradation rates. This approach was studied for RR198 using a Ti/Ru0.3Ti0.7O2 electrode, comparing the efficacy of photocatalytic, electrochemical, and photoelectrochemical methods. researchgate.net
It was observed that at low current densities (5–30 mA cm−2), the rate of color and Total Organic Carbon (TOC) removal in the photoelectrochemical process was simply the sum of the individual photocatalytic and electrochemical rates. researchgate.net However, at higher current densities, the photoelectrochemical removal rate was significantly greater. researchgate.net This enhancement is attributed to the increased production of oxygen, which interacts with the UV radiation to further oxidize the dye. researchgate.net The study also noted that temperature did not have a significant effect on the efficiency of any of the three techniques. researchgate.net
Synergistic and Hybrid Advanced Oxidation Systems
Hybrid AOPs, which combine two or more oxidation processes, are often employed to enhance the degradation efficiency of persistent organic pollutants like RR198. The primary goal of these systems is to increase the production of highly reactive hydroxyl radicals (•OH), which are non-selective and can mineralize complex organic molecules.
The integration of ultrasound (US), ozone (O₃), and hydrogen peroxide (H₂O₂) creates a powerful synergistic system for the degradation of RR198. Ultrasound enhances the mass transfer of ozone into the liquid phase and promotes the decomposition of both ozone and hydrogen peroxide to generate additional hydroxyl radicals. This combined process, often referred to as US/O₃/H₂O₂, has demonstrated significantly higher efficacy in both color and Chemical Oxygen Demand (COD) removal compared to individual or dual-component systems. researchgate.net
Research has shown that alkaline pH conditions favor the degradation process in this combined system. researchgate.net The efficiency of the US/O₃/H₂O₂ process is influenced by several operational parameters, including the initial dye concentration, H₂O₂ dosage, and ultrasonic power. For instance, at an initial RR198 concentration of 200 mg/L, an optimal H₂O₂ concentration was found to be 0.03 mM. researchgate.net Increasing the ultrasonic power to 125 W also enhanced the removal of color and COD. researchgate.net The combined O₃/H₂O₂/ultrasonic process has proven to be a promising alternative for treating solutions containing recalcitrant pollutants like RR198. researchgate.net
Table 1: Effect of H₂O₂ Concentration on RR198 Degradation in the US/O₃/H₂O₂ Process
| H₂O₂ Concentration (mM) | Color Removal (%) | COD Removal (%) |
|---|---|---|
| 0.01 | Data Not Available | Data Not Available |
| 0.02 | Data Not Available | Data Not Available |
| 0.03 | ~95 | ~60 |
| 0.04 | Data Not Available | Data Not Available |
| 0.05 | Data Not Available | Data Not Available |
Note: Data extracted from graphical representations in a study by Karami et al. researchgate.net Conditions: initial pH 8, reaction time = 40 min, dye concentration = 200 mg/L, US power = 100 W.
The comprehensive treatment of RR198 often involves the strategic interplay of various AOPs to maximize degradation and mineralization. Besides the US/O₃/H₂O₂ system, other combinations such as O₃/H₂O₂ (peroxone), persulfate-based oxidation, and Sono-Fenton processes have been investigated. researchgate.netmui.ac.irnih.gov
The O₃/H₂O₂ process relies on the reaction between ozone and hydrogen peroxide to generate hydroxyl radicals, showing increased degradation rates with higher H₂O₂ concentrations up to an optimal point. researchgate.net Persulfate (S₂O₈²⁻) oxidation, another potent AOP, can be activated to produce sulfate radicals (SO₄•⁻), which have a high redox potential and can effectively degrade RR198. Studies have shown that persulfate oxidation can achieve higher color and COD removal compared to ozonation and the O₃/H₂O₂ process within the same reaction time. researchgate.netmui.ac.ir
Furthermore, the Sono-Nano-Fenton process, which utilizes zero-valent iron nanoparticles (nZVI) in conjunction with ultrasound and H₂O₂, has demonstrated high efficiency, achieving 97% degradation of RR198 within 60 minutes. nih.gov The synergy in this process arises from ultrasound enhancing the Fenton reaction, which generates hydroxyl radicals. nih.gov
A key aspect of the interplay between these AOPs is their ability to improve the biodegradability of the effluent. The ratio of Biochemical Oxygen Demand to Chemical Oxygen Demand (BOD/COD) is a crucial indicator of biodegradability. Treatment with AOPs can break down the complex RR198 molecule into smaller, more biodegradable organic intermediates. For example, after a 40-minute treatment, the BOD/COD ratio of an RR198 solution increased to 0.59, 0.63, and 0.73 for O₃, O₃/H₂O₂, and persulfate processes, respectively, indicating a significant enhancement in biodegradability. researchgate.netmui.ac.ir
Table 2: Comparative Efficacy of Different AOPs on RR198 Treatment
| AOP Method | Color Removal (%) | COD Removal (%) | Final BOD/COD Ratio | Reference |
|---|---|---|---|---|
| Ozone (O₃) | ~85 | ~45 | 0.59 | researchgate.netmui.ac.ir |
| Ozone/H₂O₂ | ~97 | ~55 | 0.63 | researchgate.netmui.ac.ir |
| Persulfate | >97 | 67 | 0.73 | researchgate.netmui.ac.irmui.ac.ir |
| Sono-Nano-Fenton | 97 | Data Not Available | Data Not Available | nih.gov |
Note: Data for O₃, O₃/H₂O₂, and Persulfate are for a 40-minute reaction time. researchgate.netmui.ac.irmui.ac.ir Sono-Nano-Fenton data is for a 60-minute reaction time. nih.gov
Biological Remediation Approaches
Biological methods offer an environmentally friendly and cost-effective alternative for the treatment of textile effluents containing RR198. These approaches utilize the metabolic capabilities of microorganisms to decolorize and degrade the dye molecule.
Microbial degradation involves using specific strains of bacteria, fungi, or algae that can break down the complex aromatic structure of azo dyes. nih.gov This process can occur under aerobic, anaerobic, or microaerophilic conditions and often involves enzymes such as azoreductases and laccases. nih.gov
Several bacterial and fungal species capable of degrading RR198 have been isolated, primarily from contaminated sites like textile industry effluent and sludge. nih.govsemanticscholar.org These microorganisms have adapted to survive in dye-rich environments and have developed enzymatic machinery to utilize these compounds.
Bacterial strains such as Alcaligenes sp., Bacillus cereus, and Enterobacter hormaechei have been identified and characterized for their ability to decolorize RR198. nih.govsemanticscholar.org For example, an isolated strain of Alcaligenes sp. was able to decolorize about 90% of RR198 within 24 hours under aerobic conditions. semanticscholar.orgresearchgate.net This bacterium utilized the dye as its sole carbon source and produced a cytosolic azoreductase enzyme responsible for the degradation. semanticscholar.org Similarly, B. cereus and E. hormaechei, isolated from dye house effluent, achieved 80% and 85% decolorization, respectively, under optimized microaerophilic conditions. nih.gov Analysis confirmed that the color removal was due to biodegradation rather than mere biosorption. nih.gov
While much of the specific research on RR198 focuses on bacteria, fungi are also known to be potent degraders of textile dyes due to their production of powerful extracellular enzymes. ijeab.comcore.ac.uk Species like Aspergillus niger have shown high efficiency in decolorizing other azo dyes and are considered good candidates for wastewater treatment. core.ac.uk
Table 3: Isolated Microorganisms for this compound Degradation
| Microorganism | Source of Isolation | Optimal Conditions | Decolorization Efficiency (%) | Time | Reference |
|---|---|---|---|---|---|
| Alcaligenes sp. AP04 | Textile printing wastewater sludge | pH 7.0, 25°C, Aerobic | ~90 | 24 h | semanticscholar.org |
| Bacillus cereus SKB12 | Dye house effluent sludge | pH 6.0, 40°C, Microaerophilic | 80 | Not Specified | nih.gov |
| Enterobacter hormaechei SKB16 | Dye house effluent sludge | pH 7.0, 40°C, Microaerophilic | 85 | Not Specified | nih.gov |
| Enterococcus faecalis-Klebsiella variicola (Consortium) | Textile wastewater sludge | pH 8.0, 37°C | >98 | 72 h | nih.govsemanticscholar.org |
The use of microbial consortia, or co-cultures, can significantly enhance the biodegradation of complex dyes like RR198 compared to the use of single microbial strains (monocultures). acs.org This enhancement is attributed to the synergistic metabolic activities within the microbial community. mdpi.com Different strains may attack the dye molecule at various positions or utilize the metabolic byproducts generated by other species, leading to a more complete and efficient degradation pathway. mdpi.com
A bacterial consortium of Enterococcus faecalis and Klebsiella variicola, isolated from textile wastewater sludge, demonstrated high efficiency in removing RR198. nih.govsemanticscholar.org Under optimal conditions (pH 8.0, 37°C), this consortium achieved over 98% removal of the dye at initial concentrations of 10-25 mg/L within 72 hours. nih.govsemanticscholar.org The synergistic action of the two species likely allows for a more robust and complete breakdown of the dye molecule and its subsequent intermediates.
The principle of synergy in co-cultures is well-documented for various azo dyes. For instance, the combination of fungi and bacteria can be particularly effective. Fungi can initiate the degradation process by breaking down the complex dye structure with their extracellular lignin-modifying enzymes, while bacteria can further metabolize the resulting smaller aromatic amines, which can be toxic. acs.org This cooperative effort can lead to higher decolorization rates and more thorough mineralization of the pollutant. acs.org
Enzymatic Biotransformation
The breakdown of this compound at a molecular level is carried out by specific enzymes produced by microorganisms. The enzymatic transformation converts the complex dye molecule into simpler, colorless compounds. nih.gov
The primary mechanism for the biological decolorization of azo dyes like this compound is the enzymatic cleavage of the azo bond (–N=N–). Several oxidoreductive enzymes have been identified as key players in this process.
Azoreductase: This is the most crucial enzyme in the degradation of azo dyes. researchgate.netnih.gov It catalyzes the reductive cleavage of the azo bond, which is responsible for the color of the dye. researchgate.netresearchgate.net This reaction typically occurs under anaerobic or microaerophilic conditions and results in the formation of colorless aromatic amines. nih.gov Studies have confirmed the significance of azoreductase in the degradation of RR198 by strains like Bacillus cereus and Enterobacter hormaechei. nih.gov A soluble cytosolic azoreductase with a molecular mass of 60 kDa was isolated from Alcaligenes sp. during the degradation of RR198. researchgate.net This enzyme showed NADH/NADPH-dependent activity. researchgate.net
Laccase: Laccases are copper-containing oxidases that can decolorize azo dyes through an oxidative mechanism. biorxiv.org Unlike azoreductases, laccases typically function under aerobic conditions. Their role in the degradation of RR198 has been highlighted in studies involving Bacillus cereus and Enterobacter hormaechei, where laccase activity was detected during the dye's biotransformation. researchgate.netnih.govproquest.com Laccases are known to oxidize the secondary metabolites produced after the initial azo bond cleavage. researchgate.net
The enzymatic degradation of this compound begins with the breakdown of the chromophore. The proposed pathway involves a multi-step process initiated by the cleavage of the azo bond.
Based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the biodegradation of RR198 by Tagetes patula hairy roots is proposed to undergo an asymmetric cleavage. researchgate.net This initial step, likely mediated by enzymes such as peroxidase or azoreductase, breaks the azo linkage to form smaller aromatic compounds. researchgate.net The identified metabolites from this process include 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, and 1-aminotriazine, 3-pyridine sulfonic acid. researchgate.netnih.gov
Further studies involving bacterial strains like Bacillus cereus and Enterobacter hormaechei support this pathway, emphasizing the central role of azoreductase and laccase. researchgate.netnih.gov The azoreductase initiates the decolorization by breaking the azo bond, leading to the formation of intermediate aromatic amines. Subsequently, laccase and other oxidative enzymes may further degrade these aromatic intermediates into smaller, non-toxic compounds, ultimately leading to mineralization. researchgate.netnih.govproquest.com The combined action of these reductive and oxidative enzymes ensures the complete breakdown of the parent dye molecule.
Phytoremediation Strategies
Phytoremediation offers an eco-friendly and solar-driven alternative for treating dye-contaminated water. bohrium.com This technology utilizes plants or their tissues to degrade, extract, or stabilize pollutants.
Hairy root cultures, induced by infection with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are a valuable tool in phytoremediation. frontiersin.org They are characterized by rapid growth, genetic stability, and high metabolic activity, making them effective for degrading pollutants. nih.gov
Hairy roots of Marigold (Tagetes patula L.) have been successfully used for the decolorization of this compound. researchgate.netnih.gov These cultures were capable of removing dye at concentrations up to 110 mg/L and could be reused for at least five consecutive decolorization cycles, demonstrating their robustness. researchgate.netnih.gov The ability of Tagetes hairy roots to decolorize six different dyes, including RR198, highlights their broad-spectrum metabolic capacity. researchgate.netnih.gov
The mechanism of dye transformation by hairy root cultures involves the action of intracellular and extracellular enzymes. In the case of Tagetes patula hairy roots degrading this compound, a significant induction in the activity of various biotransformation enzymes was observed, indicating their crucial role in the dye's metabolism. researchgate.netnih.gov
The process begins with the absorption of the dye by the roots. Inside the plant cells, enzymes catalyze the breakdown of the dye molecule. Analysis of the treated solution confirmed the degradation of RR198, and GC-MS analysis of the metabolites helped in proposing a degradation pathway. researchgate.netnih.gov The dye undergoes an asymmetric cleavage, likely by peroxidases, forming intermediates such as 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, and 1-aminotriazine, 3-pyridine sulfonic acid. researchgate.net A subsequent phytotoxicity study showed that these resulting metabolites were non-toxic, demonstrating the effectiveness of the hairy root culture in not only decolorizing the dye but also detoxifying the effluent. researchgate.netnih.gov
Adsorption and Biosorption Technologies
The removal of azo dyes like this compound (RR198) from industrial effluents is a significant environmental challenge. Adsorption and biosorption have emerged as effective and promising technologies for this purpose due to their simplicity, high efficiency, and the potential for using low-cost, readily available materials. brieflands.com These methods involve the accumulation of the dye molecules onto the surface of a solid adsorbent or a biological material.
Biosorption Utilizing Biomass and Biopolymers
Biosorption is a process that utilizes naturally occurring materials, or biomass, for the removal of pollutants. This approach is valued for its cost-effectiveness and the wide availability of biosorbent materials.
Fungal Biosorbents (e.g., Aspergillus parasiticus)
Fungal biomass, both living and dead, has demonstrated significant potential for decolorizing textile effluents. The cell walls of fungi are rich in polymers like chitin, chitosan (B1678972), and glucan, which contain numerous functional groups capable of binding dye molecules.
Research on Aspergillus parasiticus has shown it to be an effective biosorbent for RR198. scielo.brscielo.br Studies investigating its decolorization potential in a batch system revealed that the biosorption process is influenced by several key parameters. The maximum dye biosorption capacity was observed at a pH of 2.0, with equilibrium being reached within 50 minutes. scielo.brscielo.br At this acidic pH, the biosorbent surface becomes positively charged, leading to a stronger electrostatic attraction with the negatively charged anionic dye molecules. scielo.brscielo.br The biosorption capacity of A. parasiticus was found to increase with temperature, indicating an endothermic process, with a maximum dye removal of 98.57% recorded at 50°C. scielo.br The maximum biosorption capacity was determined to be 47.56 mg/g at pH 2.0. scielo.brscielo.br
Other fungal species like Aspergillus flavus have also been identified as efficient for the bioremoval of RR198, achieving over 84.96% removal after 24 hours at a low pH. nih.govresearchgate.net Additionally, the dead biomass of the white-rot fungus Phanerochaete chrysosporium has been used as a biosorbent, achieving a removal rate of 78.4% for RR198 under optimal conditions of pH 3 and a temperature of 50°C. researchgate.net
Interactive Table: Fungal Biosorption of this compound
| Fungal Species | Optimal pH | Equilibrium Time (min) | Max. Removal (%) | Adsorption Capacity (mg/g) |
|---|---|---|---|---|
| Aspergillus parasiticus | 2.0 | 50 | 98.57 | 47.56 |
| Aspergillus flavus | Low | 1440 (24h) | >84.96 | Not Specified |
| Phanerochaete chrysosporium | 3.0 | 30 | 82.0 | Not Specified |
Plant-Based Biosorbents (e.g., Morinda Tinctoria, Azolla filiculoides, Pomegranate Seed Powder)
Various plant-based materials have been explored as low-cost and effective biosorbents for RR198.
Morinda Tinctoria seed biomass has been investigated for its capacity to remove RR198. statperson.com Research showed that the dye uptake capacity increased as the biosorbent dosage decreased. The highest equilibrium uptake was achieved at a pH of 2. statperson.com The maximum equilibrium uptake capacity for Morinda Tinctoria was observed to be 72 mg/g at an initial dye concentration of 50 mg/L. statperson.com The experimental data fitted well with the Freundlich isotherm model, and the kinetics followed a pseudo-second-order model. statperson.com
The aquatic fern Azolla filiculoides has also been successfully used as a biosorbent for RR198. Studies indicated that activated A. filiculoides has a large specific surface area of 36 m²/g. muk.ac.irmuk.ac.ir The removal efficiency was found to be dependent on parameters such as pH, adsorbent dose, and contact time. muk.ac.ir A removal ratio of up to 97.3% was achieved for a wastewater sample containing 10 mg/L of RR198. muk.ac.irmuk.ac.ir The biosorption capacity, according to the Langmuir equation, was calculated to be 12.2 mg/g. muk.ac.irmuk.ac.ir
Pomegranate seed powder (PSP) has been identified as another promising biosorbent. researchgate.netbrieflands.com Studies conducted under acidic conditions (pH 3) showed that increasing the amount of PSP and the contact time led to a higher dye removal efficiency. researchgate.net Maximum adsorption was achieved after a contact time of 30 minutes. researchgate.net At an adsorbent dose of 0.2 g/100 cm³, the adsorption capacity was 10.95 mg/g (for an initial dye concentration of 25 mg/L) and 17.75 mg/g (for an initial dye concentration of 50 mg/L), corresponding to removal efficiencies of 87.64% and 71%, respectively. researchgate.net
Interactive Table: Plant-Based Biosorption of this compound
| Plant-Based Biosorbent | Optimal pH | Equilibrium Time (min) | Max. Removal (%) | Adsorption Capacity (mg/g) |
|---|---|---|---|---|
| Morinda Tinctoria | 2 | Not Specified | Not Specified | 72 |
| Azolla filiculoides | Not Specified | 90 | 97.3 | 12.2 |
| Pomegranate Seed Powder | 3 | 30 | 87.64 | 17.75 |
Chitosan and its Derivatives as Biosorbents
Chitosan, a biopolymer derived from chitin, is a well-regarded biosorbent due to its chemical structure, which includes amino and hydroxyl groups that are effective for binding dyes. scholasticahq.com It is known for its high adsorption capacity over a wide pH range. scholasticahq.com
In the removal of RR198, chitosan has proven to be highly effective. The optimal pH for adsorption was found to be 5. hawaii.eduscholasticahq.com At pH levels below its isoelectric point, the amine groups (-NH2) on the chitosan surface become protonated, resulting in a positive charge that enhances the adsorption of the anionic RR198 dye through electrostatic attraction. scholasticahq.com The adsorption process is exothermic, with adsorption capacity decreasing as the temperature increases. scholasticahq.comscholasticahq.com For instance, at an initial dye concentration of 100 mg/L, the adsorption capacity was 196.9 mg/g at 20°C, which decreased to 191.7 mg/g at 60°C. scholasticahq.comscholasticahq.com The particle size of chitosan also plays a role; smaller particles offer a larger surface area, leading to better adsorption. hawaii.eduscholasticahq.com The maximum adsorption capacity (Qmax) based on the Langmuir isotherm model has been calculated to be as high as 500 mg/g. hawaii.eduscholasticahq.com Some studies have reported an adsorption ability of 357.1 mg/g. semanticscholar.org
Adsorption on Engineered Materials
Engineered materials, such as activated carbon and its modified forms, are widely used as adsorbents due to their high surface area, porous structure, and thermal stability.
Activated Carbon and Modified Carbon Adsorbents
Activated carbon (AC) is a highly effective adsorbent for dye removal. Studies comparing the performance of AC and graphene for RR198 removal found that both are efficient, though graphene reaches equilibrium faster. umsha.ac.irumsha.ac.ir For activated carbon, the maximum removal efficiency (100%) was achieved at pH 3 after 120 minutes of contact time. umsha.ac.irumsha.ac.ir The adsorption process for both materials was well-described by the pseudo-second-order kinetic model and the Langmuir isotherm model. umsha.ac.irumsha.ac.ir
Activated carbon developed from walnut shells has also been investigated. researchgate.net This material, prepared by chemical activation, exhibited a high specific surface area (up to 1980 m²/g). researchgate.net The maximum adsorption capacity calculated from the Langmuir isotherm was 79.15 mg/g. researchgate.net
Magnetic activated carbon (MAC) nanoparticles have been used for the simultaneous removal of anionic dyes like RR198 and cationic dyes. The optimal pH for RR198 adsorption onto MAC was 5.5, with equilibrium achieved after 120 minutes. nih.gov The adsorption kinetics were best described by the pseudo-second-order model, and the Langmuir isotherm was the best fit for the equilibrium data. nih.gov
Multiwall carbon nanotubes (MWCNTs) have also been shown to be effective adsorbents for RR198. brieflands.comresearchgate.net The removal efficiency is dependent on pH, with acidic conditions being more favorable. brieflands.comresearchgate.net As the pH increases from 3 to 10, the removal efficiency decreases. researchgate.net The maximum adsorption capacity (qmax) was found to increase with temperature, reaching 138.3 mg/g at 323 K (50°C). researchgate.net
Interactive Table: Adsorption of this compound on Engineered Carbons
| Adsorbent | Optimal pH | Equilibrium Time (min) | Max. Removal (%) | Adsorption Capacity (mg/g) |
|---|---|---|---|---|
| Activated Carbon | 3 | 120 | 100 | Not Specified |
| Activated Carbon (Walnut Shell) | 3-9 | 135 | Not Specified | 79.15 |
| Magnetic Activated Carbon | 5.5 | 120 | Not Specified | Not Specified |
| Multiwall Carbon Nanotubes | 3 | 120 | 99.62 (at 20 mg/L) | 138.3 |
Inorganic Adsorbents (e.g., Nanoparticle Zero Valent Iron)
In recent years, the use of inorganic adsorbents, particularly nanoparticle zero-valent iron (nZVI), has gained significant attention for the remediation of wastewater contaminated with azo dyes like this compound. arabjchem.orgnih.gov The high reactivity and large surface area of nZVI make it an effective agent for the degradation of these complex organic molecules. scispace.com
The primary mechanism of nZVI in degrading azo dyes involves a reduction-oxidation (redox) process. scispace.com The zero-valent iron acts as a reducing agent, breaking the azo bond (-N=N-), which is responsible for the dye's color. thescipub.comresearchgate.net This cleavage results in the formation of smaller, less colored, and often less toxic aromatic amines. researchgate.net The effectiveness of nZVI is influenced by several factors, including pH, nZVI dosage, and the initial dye concentration. scispace.comthescipub.com
Research has demonstrated that the degradation of azo dyes by nZVI is more effective under acidic conditions. scispace.com A lower pH enhances the corrosive process of iron, leading to a more rapid release of electrons and subsequent cleavage of the azo bonds. scispace.com An increase in the dosage of nZVI particles generally leads to a higher rate of decolorization due to the greater availability of reactive surface sites. scispace.comthescipub.com Conversely, higher initial dye concentrations can lead to a decrease in removal efficiency as the active sites on the nZVI particles become saturated. thescipub.comjwent.net
The combination of nZVI with other advanced oxidation processes, such as those involving hydrogen peroxide (a Fenton-like process), has been shown to significantly enhance the degradation of this compound. jwent.netnih.gov In one study, a combination of nZVI and hydrogen peroxide achieved approximately 91% color removal under optimized conditions. jwent.net The study identified the optimal parameters as a pH of 4, a contact time of 40 minutes, a hydrogen peroxide concentration of 200 µM, a dye concentration of 75 mg/L, and an nZVI concentration of 2 g/L. jwent.net Another study utilizing a Sono-Nano-Fenton process with nZVI reported a 97% degradation efficiency within 60 minutes. nih.gov
The following table summarizes key research findings on the degradation of this compound using nZVI:
Interactive Data Table: Degradation of this compound using Nanoparticle Zero Valent Iron (nZVI)
| Study | Process | Key Parameters | Removal Efficiency (%) |
|---|---|---|---|
| Journal of Water and Environmental Nanotechnology jwent.net | nZVI with Hydrogen Peroxide | pH=4, Contact Time=40 min, H₂O₂=200 µM, Dye Conc.=75 mg/L, nZVI=2 g/L | ~91 |
| Heliyon nih.gov | Sono-Nano-Fenton | - | 97 |
| American Journal of Environmental Sciences thescipub.com | nZVI | Increased nZVI dosage enhanced decolorization. | - |
| SciSpace scispace.com | nZVI | Degradation decreased with increasing pH and dye concentration. | >90 (for similar azo dyes) |
SBA-15 Modified with Cationic Surfactants
Mesoporous silica (B1680970) materials, such as SBA-15, have emerged as promising adsorbents for dye removal due to their high surface area, large pore volume, and ordered pore structure. researchgate.netrazi.ac.ir However, the unmodified silica surface is often not effective in adsorbing anionic dyes like this compound due to electrostatic repulsion. To overcome this limitation, the surface of SBA-15 can be modified with cationic surfactants. chemrevlett.com
The modification process involves functionalizing the SBA-15 surface with a cationic surfactant, such as dodecyl trimethyl ammonium (B1175870) chloride (DOTAC). chemrevlett.comchemrevlett.com This creates a positively charged surface that can effectively bind the anionic sulfonate groups of the this compound dye through electrostatic interactions. chemrevlett.comchemrevlett.comresearchgate.net This surface modification significantly enhances the adsorption capacity of SBA-15 for anionic dyes.
Research has shown that the efficiency of dye removal using surfactant-modified SBA-15 is dependent on several factors, including pH, adsorbent dosage, and initial dye concentration. chemrevlett.comchemrevlett.com Studies on the removal of this compound using DOTAC-modified SBA-15 have demonstrated high removal efficiencies. chemrevlett.comchemrevlett.com One such study reported over 95% removal of this compound under optimal conditions. chemrevlett.com The optimal conditions were identified as a pH of 5, a sorbent dosage of 150 mg, and an initial dye concentration of 200 mg/L. chemrevlett.com
Characterization techniques such as BET (Brunauer-Emmett-Teller) analysis have shown that after modification with a cationic surfactant, the specific surface area of SBA-15 may decrease slightly due to the surface coverage by the surfactant. chemrevlett.com However, the enhanced electrostatic attraction far outweighs the slight reduction in surface area, leading to a significant improvement in the adsorption of anionic dyes. chemrevlett.com
Below is an interactive data table summarizing the research findings on the removal of this compound using SBA-15 modified with cationic surfactants.
Interactive Data Table: Removal of this compound using SBA-15 Modified with Cationic Surfactants
| Study | Surfactant | Key Parameters | Removal Efficiency (%) |
|---|---|---|---|
| Chemical Review and Letters chemrevlett.comchemrevlett.com | Dodecyl trimethyl ammonium chloride (DOTAC) | pH=5, Sorbent Dosage=150 mg, Dye Conc.=200 mg/L | >95 |
| Journal of Textile Science and Technology jtst.ir | - (SBA-15/ZIF-8 composite) | pH=2, Adsorbent Dosage=0.03 g, Contact Time=90 min | Not specified for RR198 alone |
| Adsorption of this compound on Silicate Magnetic Nano Structure jtst.ir | - (Magnetic-SBA-15) | pH=2, Adsorbent Dosage=0.4 g/l, Contact Time=60 min | Not specified for RR198 alone |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nanoparticle Zero Valent Iron (nZVI) |
| Hydrogen Peroxide |
| SBA-15 |
| Dodecyl trimethyl ammonium chloride (DOTAC) |
| Aromatic amines |
Mechanistic and Kinetic Investigations of Reactive Red 198 Transformation
Reaction Kinetics and Rate Modeling
The degradation of Reactive Red 198 under various treatment conditions has been extensively studied to determine its reaction kinetics and to model the process for optimization.
Determination of Apparent Rate Constants
The rate at which this compound is degraded is often quantified by apparent rate constants, which vary depending on the specific degradation method and conditions employed. For instance, in electrochemical degradation using a Ferosilic anode, the process was found to follow pseudo-first-order kinetics with an apparent rate constant (k') of 68.2 x 10⁻³ min⁻¹ ijisset.org. In photocatalytic degradation using N, Fe codoped TiO₂ under visible light, the initial degradation rate (r₀) was reported as 3.036 mg L⁻¹ min⁻¹ tandfonline.comcabidigitallibrary.org. Other studies employing advanced oxidation processes (AOPs) such as O₃/H₂O₂/ultrasonic treatments and sono-nanofenton processes also indicated pseudo-first-order kinetics, although specific rate constant values were not detailed in the provided snippets researchgate.netnih.gov. Similarly, the degradation of RR198 using ZnO-Nd nano-photocatalysts under UV light exhibited pseudo-first-order kinetics, with an apparent rate constant (K_ap) determined from plots of ln(c₀/c) versus time mdpi.com.
Pseudo-First-Order and Pseudo-Second-Order Kinetic Models
A significant body of research indicates that the degradation kinetics of this compound often align with the pseudo-first-order model across diverse treatment methodologies. This includes electrochemical degradation ijisset.org, various photocatalytic processes utilizing TiO₂-based nanocomposites tandfonline.comcabidigitallibrary.orgmdpi.comehemj.com, and advanced oxidation techniques like ozonation combined with H₂O₂ and ultrasonication researchgate.net. In contrast, studies involving zero valent iron powder (ZVI) for RR198 removal suggested adherence to a pseudo-second-order kinetic model brieflands.com. The applicability of these models is vital for predicting degradation efficiency and understanding the rate-limiting steps in the transformation process.
Langmuir-Hinshelwood Kinetic Modeling
Table 1: Kinetic Parameters for this compound Degradation
| Degradation Method/Catalyst | Kinetic Model | Parameter | Value | Citation |
| Electrochemical (Ferosilic anode) | Pseudo-first-order | Apparent Rate Constant (k') | 68.2 x 10⁻³ min⁻¹ | ijisset.org |
| N, Fe codoped TiO₂ (visible light) | First-order | Initial Degradation Rate (r₀) | 3.036 mg L⁻¹ min⁻¹ | tandfonline.comcabidigitallibrary.org |
| UV-LED/TiO₂-Fe₃O₄ nanocomposite/persulfate | Pseudo-first-order | - | Not specified | ehemj.com |
| O₃/H₂O₂/ultrasonic | Pseudo-first-order | - | Not specified | researchgate.net |
| Sono-Nano Fenton | Pseudo-first-order | - | Not specified | nih.gov |
| ZnO-Nd nano-photocatalyst (UV light) | Pseudo-first-order | Apparent Rate Constant (K_ap) | Determined from ln(c₀/c) vs time plot | mdpi.com |
| ZnO catalyst-supported US/UV | Langmuir-Hinshelwood | Adsorption constant (K_ad) | 0.035 Lmg⁻¹ | researchgate.net |
| ZnO catalyst-supported US/UV | Langmuir-Hinshelwood | Rate constant (k_LH) | 1.31 mgL⁻¹ min⁻¹ | researchgate.net |
| Zero valent iron powder (ZVI) | Pseudo-second-order | - | Not specified | brieflands.com |
Identification of Transformation Products and Proposed Pathways
Elucidation of Azo-Bond Cleavage Products
The breakdown of this compound frequently involves the cleavage of its azo bond, along with other bonds such as amine and sulfonate linkages. This process yields a variety of intermediate organic compounds. Identified products from these transformations include:
4-chloro-N-o-tolyl-1,3,5-triazin-2-amine sciepub.comnih.gov
Sodium 4-aminonaphthalene-2-sulfonate sciepub.comnih.gov
3,6-dimethyl-7-(o-tolyldiazenyl) naphthalen-1-amine sciepub.comnih.gov
2-aminonaphthol nih.gov
p-aminovinylsulfone ethyl disulfate nih.gov
1-aminotriazine nih.gov
3-pyridine sulfonic acid nih.gov
6-chloro-1,3,5-triazine-2,4-diamine (B21410) frontiersin.org
1-(2-aminophenyl)urea frontiersin.org
Benzene frontiersin.org
(2Z)-but-2-ene frontiersin.org
2-chloro-1,3,5-triazine (B1239457) frontiersin.org
1,3,5-triazine (B166579) frontiersin.org
Aniline frontiersin.org
The specific set of products identified can vary significantly based on the degradation method employed, whether it be microbial action or chemical oxidation.
Mass Spectrometry-Based Metabolite Tracking (ESI-MS, GC-MS)
Mass spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for identifying the transformation products and elucidating the degradation pathways of this compound. These analytical tools enable the detection and structural characterization of metabolites formed during the dye's breakdown.
GC-MS analysis has been instrumental in identifying numerous compounds resulting from azo bond cleavage and subsequent degradation, including aniline, benzene, and various triazine derivatives nih.govfrontiersin.org. ESI-MS, often coupled with High-Performance Liquid Chromatography (HPLC), has also been utilized to track metabolites and construct detailed biochemical degradation pathways, providing direct insights into the molecular breakdown of this compound sciepub.comnih.govjneonatalsurg.comacs.org. For example, one study reported a metabolite or fragment of this compound with a mass-to-charge ratio ([M-H]⁻ m/z) of 280 and a tandem MS (MS²) fragment of 222, identified as AEHDS acs.org. These mass spectrometry-based approaches are crucial for a comprehensive understanding of the complex transformation processes of the dye.
Table 2: Identified Transformation Products of this compound
| Transformation Product | Primary Degradation Pathway/Bond Cleavage | Identified via | Citation |
| 4-chloro-N-o-tolyl-1,3,5-triazin-2-amine | Azo bond, amine bond, sulfonate bond | GC-MS, ESI-MS | sciepub.comnih.gov |
| Sodium 4-aminonaphthalene-2-sulfonate | Azo bond, amine bond, sulfonate bond | GC-MS, ESI-MS | sciepub.comnih.gov |
| 3,6-dimethyl-7-(o-tolyldiazenyl) naphthalen-1-amine | Azo bond, amine bond, sulfonate bond | GC-MS, ESI-MS | sciepub.comnih.gov |
| 2-aminonaphthol | Azo bond cleavage | GC-MS | nih.gov |
| p-aminovinylsulfone ethyl disulfate | Azo bond cleavage | GC-MS | nih.gov |
| 1-aminotriazine | Azo bond cleavage | GC-MS | nih.gov |
| 3-pyridine sulfonic acid | Azo bond cleavage | GC-MS | nih.gov |
| 6-chloro-1,3,5-triazine-2,4-diamine | Azo bond cleavage | GC-MS | frontiersin.org |
| 1-(2-aminophenyl)urea | Azo bond cleavage | GC-MS | frontiersin.org |
| Benzene | Azo bond cleavage | GC-MS | frontiersin.org |
| (2Z)-but-2-ene | Azo bond cleavage | GC-MS | frontiersin.org |
| 2-chloro-1,3,5-triazine | Azo bond cleavage | GC-MS | frontiersin.org |
| 1,3,5-triazine | Azo bond cleavage | GC-MS | frontiersin.org |
| Aniline | Azo bond cleavage | GC-MS | frontiersin.org |
| Fragment/Metabolite (m/z 280, MS² 222, AEHDS) | - | LC-ESI-MS/MS | acs.org |
Compound List
this compound (RR198)
4-chloro-N-o-tolyl-1,3,5-triazin-2-amine
Sodium 4-aminonaphthalene-2-sulfonate
3,6-dimethyl-7-(o-tolyldiazenyl) naphthalen-1-amine
2-aminonaphthol
p-aminovinylsulfone ethyl disulfate
1-aminotriazine
3-pyridine sulfonic acid
6-chloro-1,3,5-triazine-2,4-diamine
1-(2-aminophenyl)urea
Benzene
(2Z)-but-2-ene
2-chloro-1,3,5-triazine
1,3,5-triazine
Aniline
Postulated Biochemical and Chemical Degradation Pathways
The degradation of this compound can occur through both biological and chemical processes, often involving complex mechanisms and intermediate metabolites.
Biochemical Degradation Pathways
Microbial degradation offers an environmentally friendly approach to breaking down RR198. Several studies have identified specific microorganisms and enzymatic pathways involved:
Bacterial Degradation: Bacterial strains such as Bacillus cereus SKB12 and Enterobacter hormaechei SKB16, isolated from dye house effluent sludge, have demonstrated significant decolorization and biodegradation of RR198. These processes are optimized by factors like pH, temperature, and aeration conditions researchgate.netnih.gov. Enzymatic profiling revealed the crucial roles of azoreductase and laccase in cleaving the azo bond and facilitating the breakdown of RR198 into smaller, less toxic compounds researchgate.netnih.gov. For instance, Bacillus sp. V1DMK, Lysinibacillus sp. V3DMK, and Bacillus sp. V5DMK have been shown to degrade up to 500 mg/L of RR198 within 72 hours nih.gov.
Fungal and Consortium Degradation: Fungal species like Phanerochaete chrysosporium, when used in mixed consortia with bacteria such as Pseudomonas putida, have shown high efficiency (up to 91% decolorization and 87% COD removal) in degrading RR198 within three days ijstr.org. A co-culture of Pseudomonas putida and Lysinibacillus sphaericus has also been employed, with enzymatic profiling confirming the involvement of azoreductase, laccase, and NADH-DCIP reductase. Electrospray ionization mass spectrometry (ESI-MS) has been used to identify intermediate metabolites, enabling the construction of detailed biochemical degradation pathways jneonatalsurg.com.
Plant Root Degradation: Hairy roots of Tagetes patula (Marigold) have shown the ability to decolorize RR198 at concentrations up to 110 mg/L over multiple cycles. Spectroscopic analyses (UV-vis, HPLC, FTIR) confirmed degradation, and GC-MS identified metabolites such as 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, and 1-aminotriazine, 3-pyridine sulfonic acid nih.gov.
Chemical Degradation Pathways (Advanced Oxidation Processes - AOPs)
Advanced Oxidation Processes (AOPs) utilize highly reactive radical species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•-), to degrade recalcitrant organic pollutants like RR198.
Hydroxyl Radical (•OH) Based AOPs: Processes such as UV/H2O2, Fenton (H2O2/Fe2+), photo-Fenton, ozonation, and sonolysis generate hydroxyl radicals, which are potent oxidants capable of breaking down complex organic molecules mdpi.commui.ac.irbas.bgresearchgate.netufc.brscielo.org.mxijcce.ac.irjwent.net. For example, UV/H2O2 and UV/persulfate systems primarily involve hydroxyl radicals in RR198 decolorization akjournals.com. The Fenton process, particularly with zero-valent iron nanoparticles and hydrogen peroxide, effectively removes RR198, with hydroxyl radical production being a key step jwent.net.
Sulfate Radical (SO4•-) Based AOPs: Activation of persulfate (S2O8^2-) or peroxymonosulfate (B1194676) (PMS) by methods like UV irradiation, heat, or transition metal catalysts generates sulfate radicals (SO4•-), which are also powerful oxidizing agents mui.ac.irakjournals.comehemj.comresearchgate.netacs.orgnih.gov. These radicals are known for their high oxidation potential and effectiveness over a wide pH range acs.orgnih.gov. For instance, UV-LED irradiation of TiO2-Fe3O4 nanocomposites in the presence of persulfate achieved high RR198 decolorization, attributed to the combined action of sulfate and hydroxyl radicals ehemj.com.
Photocatalytic Degradation: In photocatalytic processes, semiconductor catalysts like TiO2, ZnO, or their composites (e.g., ZnO-Nd, TiO2-Fe3O4) are activated by UV or visible light. This generates electron-hole pairs, which then produce reactive oxygen species, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-), leading to dye degradation mdpi.commdpi.comirost.iruniroma1.itacs.orgresearchgate.net. The efficiency is often influenced by parameters like catalyst loading, pH, and the presence of co-oxidants like H2O2 mdpi.commdpi.comirost.iruniroma1.it.
| Degradation Method | Key Microorganisms/Catalysts | Key Radicals Involved | Identified Metabolites/Products | Reference |
| Biochemical | ||||
| Bacterial Biodegradation | B. cereus, E. hormaechei | N/A (Enzymatic) | Smaller non-toxic compounds; metabolites identified via GC-MS researchgate.netnih.gov | nih.govjneonatalsurg.comresearchgate.netnih.gov |
| Mixed Consortium | P. putida + P. chrysosporium | N/A (Enzymatic) | Intermediate compounds, simpler organic molecules ijstr.org | ijstr.org |
| Plant Root Biodegradation | Tagetes patula hairy roots | N/A (Enzymatic) | 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, 1-aminotriazine, 3-pyridine sulfonic acid nih.gov | nih.gov |
| Chemical (AOPs) | ||||
| UV/H2O2 | N/A | •OH | Mineralization to CO2 and H2O; various organic intermediates mui.ac.irbas.bgresearchgate.netscielo.org.mxijcce.ac.irjwent.netakjournals.com | mui.ac.irbas.bgresearchgate.netscielo.org.mxijcce.ac.irjwent.netakjournals.com |
| Fenton (H2O2/Fe2+) | Fe2+/Fe3+ | •OH | Mineralization to CO2 and H2O; organic intermediates mui.ac.irbas.bgufc.brscielo.org.mxijcce.ac.irjwent.net | mui.ac.irbas.bgufc.brscielo.org.mxijcce.ac.irjwent.net |
| UV/Persulfate (S2O8^2-) | N/A | SO4•-, •OH | Mineralization to CO2 and H2O; organic intermediates mui.ac.irakjournals.comehemj.comresearchgate.netacs.orgnih.gov | mui.ac.irakjournals.comehemj.comresearchgate.netacs.orgnih.gov |
| Photocatalysis (e.g., TiO2, ZnO-Nd) | TiO2, ZnO-Nd, Fe2O3/B/TiO2 | •OH, O2•-, h+, e- | Mineralization to CO2 and H2O; various organic intermediates mdpi.commdpi.comirost.iruniroma1.itacs.orgresearchgate.net | mdpi.commdpi.comirost.iruniroma1.itacs.orgresearchgate.net |
| Ozonation (O3) | N/A | O3, •OH | Mineralization to CO2 and H2O; organic intermediates mui.ac.irbas.bgresearchgate.net | mui.ac.irbas.bgresearchgate.net |
| O3/H2O2 | N/A | O3, •OH | Enhanced mineralization; organic intermediates mui.ac.irbas.bgresearchgate.net | mui.ac.irbas.bgresearchgate.net |
| Ultrasonic/H2O2 | N/A | •OH | Limited degradation; organic intermediates bas.bgresearchgate.net | bas.bgresearchgate.net |
| O3/H2O2/Ultrasonic | N/A | O3, •OH | Synergistic effect, enhanced mineralization; organic intermediates bas.bgresearchgate.net | bas.bgresearchgate.net |
Radical Scavenging Studies and Reactive Species Characterization
Understanding the role of various reactive species is crucial for elucidating the degradation mechanisms of RR198 in AOPs. Radical scavenging studies, where specific radical scavengers are added to the reaction system, help identify the dominant reactive species responsible for dye degradation.
Identification and Role of Hydroxyl Radicals (•OH)
Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants with a high oxidation potential (E0 = 2.80 V) mdpi.combas.bgufc.brijcce.ac.ir. They are often the primary reactive species in many AOPs, including UV/H2O2, Fenton, and photo-Fenton processes mui.ac.irbas.bgscielo.org.mxjwent.net. In photocatalysis, •OH radicals are typically generated from the reaction of photogenerated holes (h+) with water molecules or hydroxide (B78521) ions on the catalyst surface irost.iracs.orgresearchgate.net. The addition of ethanol (B145695), a known scavenger of •OH radicals, has been shown to inhibit the decolorization of RR198 in UV/H2O2 and UV/Na2S2O8 systems, confirming the significant role of hydroxyl radicals in these processes akjournals.com.
Generation and Function of Sulfate Radicals (SO4•-)
Sulfate radicals (SO4•-), generated from the activation of persulfate (S2O8^2-) or peroxymonosulfate (PMS), are also powerful oxidizing agents (E0 = 2.6 V) mui.ac.irakjournals.comehemj.comacs.orgnih.gov. Their generation involves the cleavage of the peroxide bond in persulfate through energy or electron transfer reactions acs.orgnih.gov. In systems like UV-LED/TiO2-Fe3O4/persulfate, SO4•- plays a significant role alongside •OH in the degradation of RR198 ehemj.com. Sulfate radicals are known to be more selective than hydroxyl radicals, which can be advantageous in certain applications acs.org.
Mechanisms of Radical Production and Interaction in Advanced Oxidation Processes
The production and interaction of these radicals are central to the efficacy of AOPs for RR198 degradation.
Photocatalysis: Upon light absorption, semiconductor photocatalysts generate electron-hole pairs (e-/h+). Holes in the valence band can react with water or OH- to form •OH, while electrons in the conduction band can react with O2 to form O2•- irost.iruniroma1.itacs.orgresearchgate.net. These reactive species then attack the RR198 molecule adsorbed on the catalyst surface, leading to its breakdown acs.org. The presence of co-catalysts or promoters can enhance radical generation and reduce recombination rates researchgate.net.
Persulfate Activation: Persulfate can be activated by various methods:
UV Irradiation: UV light cleaves the O-O bond in persulfate, yielding SO4•- akjournals.comehemj.comacs.org.
Thermal Activation: Heat can also induce persulfate decomposition to SO4•- mui.ac.ir.
Metal Ion Catalysis: Transition metal ions (e.g., Fe2+, Co2+) catalyze persulfate decomposition via redox cycling, producing SO4•- ehemj.comnih.gov. For example, Co2+ reacts with peroxymonosulfate (PMS) to generate SO4•- nih.gov.
Alkaline Activation: In alkaline conditions, persulfate can hydrolyze to form hydroperoxide anions, which can further lead to radical species, including •OH mui.ac.ir.
Hydrogen Peroxide Activation: H2O2 can be activated by UV light, metal ions (Fenton process), or sonication to produce •OH radicals mui.ac.irbas.bgscielo.org.mxjwent.net.
These radicals interact with the chromophoric groups of RR198, such as the azo bond (N=N), leading to decolorization and subsequent mineralization into simpler inorganic compounds like CO2 and H2O nih.govmui.ac.irjneonatalsurg.comijstr.orgacs.org.
Surface Interaction Mechanisms in Heterogeneous Systems
In heterogeneous systems, the interaction between RR198 and the catalyst or adsorbent surface is a critical step influencing the degradation or removal efficiency.
Adsorption on Solid Supports: RR198 can be adsorbed onto various materials before or during degradation.
Chitosan (B1678972): Chitosan, a biopolymer, effectively adsorbs RR198, with adsorption capacity influenced by pH, temperature, and particle size scholasticahq.comscholasticahq.comhawaii.edu. FTIR analysis suggests chemical bonding between RR198 and chitosan, indicating chemisorption scholasticahq.comhawaii.edu. The adsorption mechanism involves electrostatic interactions, hydrogen bonding, and surface complexation scholasticahq.comhawaii.edumdpi.com.
Carbon-based materials: Multiwall carbon nanotubes (MWCNTs) have shown significant adsorption capacity for RR198, with adsorption being spontaneous and endothermic brieflands.com. Clay-biochar composites also demonstrate effective adsorption, with synergistic effects between clay and biochar enhancing functional groups and adsorption sites mdpi.comiwaponline.com.
Mineral-based adsorbents: Bentonite (B74815) clay blended with bagasse ash has been optimized for RR198 removal, with adsorption kinetics fitting the pseudo-second-order model and isotherms following the Freundlich model iwaponline.com.
Photocatalysis Surface Interactions: In photocatalytic degradation, RR198 molecules adsorb onto the surface of semiconductor photocatalysts (e.g., TiO2, ZnO, Fe2O3/Bentonite/TiO2) mdpi.comirost.iracs.orgresearchgate.net. This surface adsorption is crucial for the efficient generation and interaction of reactive species with the dye molecule. Factors like pH significantly influence adsorption by altering the surface charge of the catalyst and the ionization state of the dye scholasticahq.comirost.irscholasticahq.comhawaii.edu. For instance, at pH 5, chitosan exhibits optimal adsorption for RR198 hawaii.edu. The surface morphology of the catalyst, including porosity and surface area, also plays a vital role in enhancing adsorption and subsequent degradation acs.orgscholasticahq.comhawaii.edu.
The interaction mechanisms are often complex, involving a combination of physical adsorption (e.g., van der Waals forces) and chemical adsorption (e.g., electrostatic attraction, hydrogen bonding, covalent bonding) scholasticahq.comhawaii.edumdpi.combrieflands.com.
Compound Names Table:
| Common Name | Chemical Name/Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) |
| This compound | C.I. This compound | 145017-98-7 | C27H18ClN7Na4O16S5 | 968.21 (or 984.2) | 518 |
| Hydroxyl Radical | •OH | N/A | N/A | N/A | N/A |
| Sulfate Radical | SO4•- | N/A | N/A | N/A | N/A |
| Superoxide Radical | O2•- | N/A | N/A | N/A | N/A |
| Hydrogen Peroxide | H2O2 | 7722-84-1 | H2O2 | 34.01 | N/A |
| Persulfate | S2O8^2- | 7775-27-1 | S2O8^2- | 270.18 | N/A |
| Ozone | O3 | 10028-15-6 | O3 | 48.00 | N/A |
Adsorption Isotherm Modeling
Adsorption is a primary method for removing RR198 from aqueous solutions. Various isotherm models, including Langmuir, Freundlich, and Dubinin-Radushkevich (D-R), are employed to describe the adsorption process and predict the maximum adsorption capacity of different adsorbents.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogenous surface with uniform energy distribution. It is often applied to systems where a finite number of adsorption sites are available.
Freundlich Isotherm: This model describes adsorption on heterogeneous surfaces and accounts for multilayer adsorption. It is generally considered more applicable to real-world systems where surface heterogeneity is common.
Dubinin-Radushkevich (D-R) Isotherm: This model is useful for distinguishing between physical and chemical adsorption and estimating the mean free energy of adsorption.
Research has shown that RR198 adsorption onto various materials fits different isotherm models, indicating diverse adsorption mechanisms. For instance, chitosan, a biopolymer derived from shrimp shells, showed good adherence to the Langmuir isotherm with a high maximum adsorption capacity (Qmax) of 500 mg/g scholasticahq.com. Activated carbon developed from walnut shells also followed the Langmuir isotherm, with a Qmax of 79.15 mg/g researchgate.net. In contrast, bentonite blended with bagasse ash was best described by the Freundlich isotherm model (R² = 0.95) iwaponline.com, suggesting a heterogeneous adsorption surface. Similarly, municipal solid waste (MSW) compost ash exhibited better fitting with the Freundlich isotherm model researchgate.netresearchgate.net. Aspergillus parasiticus fungal biosorbent followed Langmuir, Freundlich, and D-R models, with a maximum biosorption capacity of 1.03x10⁻⁴ mol/g at pH 2.0 scielo.br. Organozeolite from fly ash was best fitted by the Langmuir model with a Qmax of 58.8 mg/g scirp.org.
Table 1: Adsorption Isotherm Parameters for this compound
| Adsorbent | Isotherm Model | Qmax (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)¹/ⁿ) | n | R² (Isotherm Fit) | Reference |
| Chitosan | Langmuir | 500 | - | - | - | - | scholasticahq.com |
| Activated Carbon (Walnut Shells) | Langmuir | 79.15 | - | - | - | - | researchgate.net |
| Bentonite + Bagasse Ash | Freundlich | - | - | - | - | 0.95 | iwaponline.com |
| Organozeolite from Fly Ash | Langmuir | 58.8 | - | - | - | - | scirp.org |
| MSW Compost Ash | Freundlich | - | - | - | - | - | researchgate.netresearchgate.net |
| Aspergillus parasiticus | Langmuir, Freundlich, D-R | 1.03x10⁻⁴ mol/g | - | - | - | - | scielo.br |
| Cuttlefish Bone Powder | Langmuir, Freundlich | - | - | - | - | - | ijcce.ac.ir |
| Powdered Activated Carbon (PAC) | Langmuir, Temkin | Varies | Varies | Varies | Varies | Varies | neptjournal.com |
Influence of Surface Charge and pH on Adsorption and Catalysis
The pH of the solution is a critical factor influencing the adsorption and catalytic degradation of RR198. It affects the surface charge of the adsorbent/catalyst and the ionization state of the dye molecule. RR198 is an anionic dye, meaning it carries a net negative charge.
Acidic pH: In acidic conditions, the surface of many adsorbents and catalysts becomes positively charged due to the protonation of surface functional groups. This positive surface charge enhances the electrostatic attraction and adsorption of the anionic RR198 dye molecules. For example, studies with ZnO-Nd nano-photocatalyst showed optimal removal at pH 5, with significantly lower efficiency at pH 3 (33%) compared to pH 5 (83%). The reduced performance at pH 3 was attributed to the decomposition of nanoparticles and potentially increased negative charge repulsion at higher pH values mdpi.com. Similarly, Multiwall Carbon Nanotubes (MWCNTS) exhibited favorable adsorption in acidic pH due to positive surface charge, while high pH reduced removal due to competition from hydroxyl ions brieflands.com. Chitosan showed increased adsorption as pH decreased from 9 to 2, with an optimum at pH 5, attributed to the protonation of amine groups creating a positive surface charge scholasticahq.com. Activated red mud achieved maximum removal efficiency between pH 2 to 3 researchgate.net, and Morinda tinctoria biomass showed optimum adsorption at pH 2 statperson.com. Tagetes patula L. hairy roots also demonstrated effective dye removal, with optimal conditions often found at acidic pH values nih.gov. TiO₂-P25 photocatalyst showed optimal degradation at pH 3.7, with performance decreasing at higher pH values irost.ir.
Neutral to Alkaline pH: As the pH increases towards neutral or alkaline conditions, the surface charge of many adsorbents/catalysts becomes less positive or even negative. This can lead to electrostatic repulsion between the adsorbent surface and the anionic RR198 dye, reducing adsorption efficiency. For instance, at higher pH levels (7 and 9), the ZnO-Nd photocatalyst showed reduced RR198 removal due to increased negative surface charge mdpi.com. However, some advanced oxidation processes, like ozonation and persulfate oxidation, can be favored by alkaline conditions for dye degradation. For example, persulfate oxidation showed increased color removal with increasing pH, reaching maximum removal at pH 10 mui.ac.ir. Bacterial degradation by Alcaligenes sp. AP04 showed optimal activity at pH 7.0 researchgate.net.
The surface charge of the adsorbent/catalyst and the dye's ionization state are therefore critical determinants of adsorption and degradation efficiency, with acidic pH generally favoring the removal of anionic dyes like RR198 through electrostatic attraction.
Table 2: Influence of pH on this compound Removal
| Adsorbent/Catalyst System | Optimal pH | Max Removal/Degradation (%) | Notes on pH Effect | Reference |
| ZnO-Nd Nano-photocatalyst | 5 | 83% | Higher pH (7, 9) reduced performance due to negative surface charge repelling anionic dye. pH 3 showed lower removal. | mdpi.com |
| Nanoparticle Zero Valent Iron (NZVI) + H₂O₂ | 4 | 91% | Acidic pH favorable; lower pH values provide favorable conditions for reactive dyes removal. | jwent.net |
| MIL-53(Fe) and MIL-100(Fe) | 3 | 98% | Anionic dye adsorbed better on positively charged catalyst surface at low pH. Increased pH led to more negative surface charge, reducing adsorption. | emerald.com |
| Chitosan | 5 | ~197 mg/g | Adsorption increased as pH decreased to 5; positive surface charge at low pH favors anionic dye adsorption. | scholasticahq.com |
| MWCNTS | Acidic | High | Acidic pH leads to positive surface charge on CNTs, enhancing electrostatic absorption of anionic dye. High pH reduces removal. | brieflands.com |
| Morinda Tinctoria | 2 | High | Uptake capacity increased up to pH 2, then decreased. Lower pH means net positive charge on biomass, favoring adsorption. | statperson.com |
| TiO₂-P25 | 3.7 | 98% | Performance decreased at higher pH (7); pH 3-5 enhanced removal, pH 5-7 reversed it. | irost.ir |
| Ozonation | 10 | 99% | pH 6-7 decreased removal; pH 10 increased it. | mui.ac.ir |
| Persulfate Oxidation | 9-10 | 100% (color) | Alkaline pH favored removal; pH 9 optimum for COD, pH 10 for color. | mui.ac.ir |
| Activated Red Mud | 2-3 | High | Maximum removal efficiency observed between pH 2 to 3. | researchgate.net |
| Aspergillus parasiticus | 2.0 | High | Maximum biosorption capacity observed at pH 2.0. | scielo.br |
| Bacillus cereus / Enterobacter hormaechei | 6-7 | 80-85% | Optimal decolourization achieved at pH 6 and 7. | researchgate.net |
| Sono-Nano-Fenton | 3 | High | Degradation efficiency increased as pH decreased from 9 to 3. | nih.gov |
| Alcaligenes sp. AP04 | 7.0 | 90% | Optimal conditions for decolorization at pH 7.0. | researchgate.net |
Enzymatic Reaction Mechanisms
The biodegradation of RR198 involves complex enzymatic processes, primarily focusing on the cleavage of the azo bond (-N=N-) which is responsible for the dye's color.
Biochemical Pathways of Dye Biotransformation
Microbial degradation of RR198 often involves specific enzymes that break down the dye molecule into simpler, less harmful compounds.
Azo Reduction: The primary step in azo dye biodegradation is typically the reductive cleavage of the azo bond. This process is often mediated by azoreductase enzymes, which are commonly found in bacteria and fungi. These enzymes utilize reducing equivalents, such as NADH or NADPH, to cleave the azo bond, forming aromatic amines. For example, Pseudomonas putida and Lysinibacillus sphaericus consortium showed complete degradation of RR198, with azoreductase identified as a key enzyme jneonatalsurg.com. Similarly, Bacillus cereus and Enterobacter hormaechei strains were found to utilize azoreductase and laccase for the cleavage of the azo bond and desulfonation of RR198 researchgate.netnih.gov. Alcaligenes sp. AP04 also produced an azoreductase enzyme critical for RR198 degradation researchgate.net.
Oxidative Pathways: Laccases are another class of enzymes that play a significant role, particularly in the presence of mediators. Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic compounds and aromatic amines, often using molecular oxygen as the electron acceptor. They have been shown to contribute to the decolorization of RR198, sometimes in conjunction with azoreductases researchgate.netjneonatalsurg.comnih.gov. For instance, Cyathus bulleri laccase, in the presence of the mediator ABTS, achieved 78% decolorization of RR198 asm.org.
Metabolite Identification: Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to identify intermediate metabolites. Studies using Tagetes patula L. hairy roots identified metabolites such as 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, 1-aminotriazine, and 3-pyridine sulfonic acid, proposing a biodegradation pathway nih.gov. The degradation of RR198 by Alcaligenes sp. AP04 also resulted in products confirmed by GC-MS, indicating successful dye degradation into smaller, non-toxic compounds researchgate.net.
Table 3: Microbial and Enzymatic Degradation of this compound
| Microorganism/Enzyme System | Key Enzymes Involved | Identified Metabolites/Pathway Features | Degradation Rate/Time | Reference |
| Pseudomonas putida + Lysinibacillus sphaericus | Azoreductase, Laccase, NADH-DCIP reductase | Intermediate metabolites identified; detailed biochemical degradation pathways constructed. | Complete degradation within 24-48 hours (50-100 ppm) | jneonatalsurg.com |
| Tagetes patula L. Hairy Roots | Biotransformation enzymes (unspecified) | 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, 1-aminotriazine, 3-pyridine sulfonic acid. | Confirmed degradation via UV-vis, HPLC, FTIR. | nih.gov |
| Bacillus cereus SKB12 / E. hormaechei SKB16 | Azoreductase, Laccase | Degradative pathway predicted; significance of azoreductase and laccase highlighted. | 80-85% decolorization. | researchgate.netnih.gov |
| Alcaligenes sp. AP04 | Azoreductase (60 kDa, NADH/NADPH-dependent) | Successful dye degradation confirmed by TLC and GC-MS. Non-toxic metabolites. | 90% decolorization within 24 hours (50-200 mg/L) | researchgate.net |
| Cyathus bulleri Laccase + ABTS mediator | Laccase | Degradation of azo dyes. | 78% decolorization (100 ppm dye, 5h). | asm.org |
| Laccase + Vanillin mediator | Laccase | Decolorization of RR198. | 62% decolorization. | nih.govresearchgate.net |
Role of Redox Potentials in Enzymatic Decolorization
Redox potentials are fundamental to enzymatic reactions involving electron transfer, which is central to the degradation of azo dyes.
Electron Transfer in Azoreductases: Azoreductases often function as oxidoreductases, utilizing cofactors like NADH or NADPH, which are involved in redox reactions. The activity of these enzymes is directly linked to the availability of electrons and protons, which are governed by redox conditions. The azoreductase isolated from Alcaligenes sp. AP04 was noted to have NADH/NADPH-dependent activity and oxygen sensitivity, indicating its reliance on specific redox environments for function researchgate.net.
Laccase Activity and Redox Coupling: Laccases mediate electron transfer from the dye substrate to molecular oxygen, often facilitated by redox mediators. The efficiency of laccase-catalyzed reactions is influenced by the redox potential difference between the enzyme, the mediator (if used), and the substrate. Studies investigating laccase activity on RR198 often involve electrochemical analysis, such as cyclic voltammetry, to determine the redox potentials of the involved species nih.govresearchgate.net. The general principle is that for effective electron transfer, the redox potential of the mediator or enzyme should be appropriately matched with that of the dye molecule.
Advanced Oxidation Processes (AOPs): While not strictly enzymatic, AOPs that degrade RR198, such as UV/H₂O₂ or UV/persulfate systems, rely on the generation of highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). The generation and activity of these radicals are inherently redox-driven processes. The inhibition of RR198 decolorization by ethanol in UV/H₂O₂ and UV/Na₂S₂O₈ systems indicates that hydroxyl radicals are primary agents, underscoring the importance of redox reactions in these non-enzymatic degradation pathways akjournals.com.
Development and Characterization of Novel Materials for Reactive Red 198 Remediation
Synthesis and Functionalization of Nanomaterials
Titanium Dioxide (TiO2) and Zinc Oxide (ZnO) Nanophotocatalysts
Titanium dioxide (TiO2) and zinc oxide (ZnO) are semiconductor photocatalysts widely investigated for the degradation of organic pollutants, including dyes like Reactive Red 198. Their effectiveness stems from their ability to generate reactive oxygen species (ROS) under UV or visible light irradiation, which can mineralize organic contaminants researchgate.netasianpubs.org.
Research indicates that both TiO2 and ZnO nanoparticles can effectively degrade RR198. Studies have shown that RR198 degradation using nano-ZnO and nano-TiO2 follows pseudo-first-order kinetics researchgate.netasianpubs.org. The photocatalytic activity is influenced by factors such as pH, with degradation generally favoring mild acidic to neutral conditions for TiO2, while nano-ZnO shows a slight decrease in degradation at neutral and alkaline pH researchgate.netasianpubs.org. Total organic carbon (TOC) analysis confirms the mineralization of RR198 on both ZnO and TiO2 surfaces researchgate.net. Composite materials like ZnO-TiO2 have also been explored, demonstrating enhanced photocatalytic activity compared to individual components, often due to improved charge separation and reduced electron-hole recombination researchgate.net.
Iron Oxide (Fe2O3) and Zero Valent Iron (NZVI) Nanoparticles
Iron oxide (Fe2O3) and zero valent iron (NZVI) nanoparticles are utilized in environmental remediation primarily through adsorption and reductive degradation mechanisms, as well as Fenton-like processes rsc.orgrsc.orgresearchgate.netjwent.net. NZVI, with its high surface area and strong reducing power, is particularly effective in transforming organic contaminants.
Studies have shown that NZVI can efficiently remove RR198 from aqueous solutions. The degradation process is often optimized at acidic pH levels, with pH 3 being frequently cited as optimal for maximizing dye removal efficiency jwent.netbrieflands.com. Contact time is also a crucial parameter, with equilibrium often reached within 120 minutes brieflands.com. The effectiveness of NZVI can be further enhanced when combined with other agents, such as hydrogen peroxide, in processes like Sono-Nano-Fenton, achieving high degradation efficiencies (e.g., 97%) researchgate.netjwent.net. The reaction mechanism involves direct electron transfer from NZVI to the contaminant or the generation of reactive species like hydroxyl radicals rsc.orgrsc.org.
Rare Earth Element Doping (e.g., Nd-doped ZnO)
Doping semiconductor photocatalysts like ZnO with rare earth elements, such as Neodymium (Nd), is a strategy to enhance their photocatalytic activity. Rare earth doping can improve performance by preventing electron-hole recombination and narrowing the bandgap, thereby extending light absorption into the visible spectrum researchgate.netnih.govmdpi.com.
Nd-doped ZnO (ZnO-Nd) has been synthesized and investigated for RR198 decolorization. Research indicates that Nd doping can increase the decolorization ability of ZnO by approximately 11% compared to pure ZnO mdpi.comnih.gov. The synthesis of ZnO-Nd nanoparticles, often via methods like combustion, yields particles with an average size of around 40 nm mdpi.com. Doping ZnO with Nd has been shown to reduce its energy bandgap by about 14% mdpi.com. Optimal conditions for RR198 removal using ZnO-Nd in a falling-film photocatalytic reactor were found to be a catalyst dose of 0.1 g/L and a pH of 5 mdpi.comnih.gov. The simultaneous use of hydrogen peroxide with ZnO-Nd can further boost dye removal performance mdpi.com.
Metal-Organic Frameworks (MOFs) Synthesis for Catalytic Applications
Metal-Organic Frameworks (MOFs) are crystalline porous materials composed of metal ions and organic linkers, offering high surface areas, tunable pore sizes, and catalytic properties. These characteristics make them highly suitable for adsorptive and photocatalytic degradation of dyes mdpi.comresearchgate.netrsc.orgmdpi.comemerald.combohrium.comfrontiersin.orgbohrium.com.
MOFs have been successfully employed for the degradation of various dyes, including RR198. For instance, AC/MIL-88B (Fe) composite photocatalysts, synthesized using activated carbon from kiwi peel and MIL-88B (Fe), achieved 99% removal of RR198 under specific conditions (0.08 g/L catalyst dosage, pH 3, 50 mg/L dye concentration) mdpi.comresearchgate.net. MOFs generally exhibit good stability and reusability, with some composites maintaining high removal efficiency after multiple cycles mdpi.com. The degradation mechanism often involves the generation of reactive species like hydroxyl radicals emerald.com. The high porosity and abundance of active sites in MOFs facilitate both adsorption and catalytic degradation of dye molecules mdpi.comrsc.org.
Composite and Hybrid Material Design
TiO2-Fe3O4 Nanocomposites for Enhanced Photocatalysis
Combining TiO2 with magnetic iron oxide nanoparticles like Fe3O4 creates TiO2-Fe3O4 nanocomposites, which offer synergistic benefits for photocatalysis and magnetic separation. The integration of Fe3O4 can enhance the light absorption of TiO2 and facilitate electron-hole separation, thereby improving photocatalytic efficiency.
Studies have demonstrated the effectiveness of TiO2-Fe3O4 nanocomposites for the degradation of RR198, particularly when activated by UV light in the presence of persulfate ehemj.comrimpacts.com. These nanocomposites, synthesized via methods such as co-precipitation, have shown high decolorization efficiencies, with optimal conditions identified for parameters like pH, persulfate concentration, irradiation time, and catalyst dosage ehemj.comrimpacts.com. For example, optimal conditions for RR198 decolorization using TiO2-Fe3O4 nanocomposites under UV-LED irradiation and persulfate activation included a pH of 3, a persulfate concentration of 0.8-1 mM, an irradiation time of 62-85 min, and a catalyst dosage of 0.19-0.3 g/L, achieving approximately 98.1% decolorization ehemj.comrimpacts.com. The mineralization of RR198 was also reported, reaching around 61.1% under optimized conditions ehemj.com. The kinetics of the degradation process typically follow pseudo-first-order kinetics ehemj.com.
Compound List:
this compound (RR198)
Titanium Dioxide (TiO2)
Zinc Oxide (ZnO)
Iron Oxide (Fe2O3)
Zero Valent Iron (NZVI)
Neodymium (Nd)
Metal-Organic Frameworks (MOFs)
MIL-88B (Fe)
Activated Carbon (AC)
MIL-53(Fe)
MIL-100(Fe)
Iron(II)
Iron(III)
Hydrogen Peroxide (H2O2)
Persulfate
Neodymium doped ZnO (ZnO-Nd)
Cobalt (Co)
Cerium (Ce)
Lanthanum (La)
Samarium (Sm)
Dysprosium (Dy)
Bismuth Vanadate (BiVO4)
Carbon Nanotubes (CNTs)
Graphene Oxide (GO)
Fe3O4
Magnesium Oxide (MgO)
Sn(II)
Activated Carbon and Bentonite-based Photocatalytic Composites
The remediation of this compound (RR198) has seen significant advancements through the development of composite materials that leverage the synergistic properties of activated carbon and bentonite (B74815) in photocatalytic applications. Bentonite, a cost-effective clay mineral, offers advantageous properties such as high adsorption capacity, porosity, and cation exchange capabilities, making it a suitable support material mdpi.commdpi.com.
Studies have explored the synthesis of TiO₂-activated carbon nanocomposites for the photocatalytic degradation of RR198 under ultraviolet (UV) light. Research indicates that incorporating activated carbon into TiO₂ can enhance photocatalytic activity. For instance, a TiO₂-5 wt% activated carbon nanocomposite demonstrated improved degradation of RR198, achieving approximately 42% degradation over a 210-minute irradiation period, compared to pure TiO₂ which achieved around 35% iau.ir. The optimal concentration of activated carbon was found to be around 10 wt%, beyond which the photocatalytic efficiency decreased iau.ir.
Further development includes Fe₂O₃/Bentonite/TiO₂ (Fe₂O₃/B/TiO₂) nanocomposites, which have shown remarkable efficiency in degrading RR198 and textile factory wastewater under both UV and visible light. This composite material, synthesized via a sol-gel method followed by calcination and further processing, exhibited complete degradation of RR198 (100% removal) within 60 minutes under UV irradiation and within 90 minutes under visible light mdpi.commdpi.comresearchgate.net. The band gap energy of TiO₂ was significantly reduced from 3.48 eV to 1.49 eV in the Fe₂O₃/B/TiO₂ nanocomposite, enhancing its activity under visible light mdpi.com. The optimal conditions for the Fe₂O₃/B/TiO₂ catalyst in RR198 degradation under UV light were reported as a dye concentration of 25 mg/L, a pH of 3, and a catalyst dose of 0.6 g/L, achieving 100% removal in 50 minutes mdpi.com. Under visible light, the same conditions yielded a 94.2% removal rate in 90 minutes mdpi.com.
Another approach involves activated carbon/bentonite/Fe₃O₄ nanocomposites, which exhibit ferromagnetic properties facilitating easy separation and reuse researchgate.net. These composites have demonstrated significant sorption efficiency for RR198. One study reported a 94.87% removal efficiency for RR198 at a pH of 8, a contact time of 50 minutes, a temperature of 25°C, an initial dye concentration of 5 mg/L, and a composite dosage of 2 g/L researchgate.net. The adsorption process was best described by the Langmuir isotherm model and the pseudo-second-order kinetic model, indicating a process that is exothermic researchgate.net.
Table 1: Performance of Activated Carbon and Bentonite-based Photocatalytic Composites for RR198 Remediation
| Composite Material | Light Source | Removal Efficiency (%) | Time (min) | Conditions (pH, Temp, Conc., Dose) | Reference |
| TiO₂-5 wt% activated carbon | UV | ~42 | 210 | Not specified | iau.ir |
| TiO₂ | UV | ~35 | 210 | Not specified | iau.ir |
| Fe₂O₃/B/TiO₂ | UV | 100 | 60 | Dye conc: 25 mg/L, pH: 3, Dose: 0.6 g/L | mdpi.com |
| Fe₂O₃/B/TiO₂ | Visible | 94.2 | 90 | Dye conc: 25 mg/L, pH: 3, Dose: 0.6 g/L | mdpi.com |
| Activated carbon/bentonite/Fe₃O₄ | Not specified | 94.87 | 50 | pH: 8, Temp: 25°C, Dye conc: 5 mg/L, Dose: 2 g/L | researchgate.net |
Layered Double Hydroxides and Other Inorganic Composites
Layered Double Hydroxides (LDHs) and other inorganic composite materials are also being investigated for their potential in removing this compound (RR198). While specific studies detailing LDHs solely for RR198 remediation were not found in the initial search, the broader application of inorganic composites highlights their promise. For instance, studies on similar azo dyes suggest that metal oxide-based nanocomposites, such as those incorporating Fe₃O₄, can exhibit strong adsorption capabilities. The ferromagnetic properties of Fe₃O₄, when combined with materials like bentonite and activated carbon, facilitate easy separation and magnetic recovery, which are crucial for practical applications researchgate.net.
Research into inorganic composites for dye removal often focuses on enhancing surface area, introducing specific functional groups, or creating heterojunctions for improved photocatalytic activity. For example, organo-bentonite supported by Co₃O₄ nanoparticles (OB/Co) has shown high adsorption properties for organic pollutants like malachite green, achieving theoretical maximum capacities of up to 343.6 mg/g for similar dyes acs.org. While this specific composite was not tested for RR198, it illustrates the potential of modified inorganic materials. The organic modification of bentonite increases its surface area and adsorption capacity for organic pollutants, which is vital for effective photocatalytic degradation acs.org.
Biopolymer-Based Adsorbents and Immobilized Biological Systems
Biopolymer-based materials and immobilized biological systems offer sustainable and eco-friendly alternatives for the removal of this compound (RR198). These approaches often utilize abundant natural resources and biological processes for dye degradation and adsorption.
Preparation and Modification of Chitosan (B1678972) Adsorbents
Chitosan, a biodegradable polysaccharide derived from chitin, is a highly promising adsorbent for various pollutants, including dyes like this compound (RR198). Its rich amino and hydroxyl groups provide numerous active sites for adsorption. The preparation of chitosan-based adsorbents typically involves extraction and purification from crustacean shells, followed by various modification techniques to enhance its adsorption capacity and selectivity.
Modifications can include cross-linking with agents like glutaraldehyde (B144438) to improve the mechanical stability and prevent dissolution in aqueous media. Surface functionalization, such as grafting with specific chemical groups or creating composite materials (e.g., with activated carbon or magnetic nanoparticles), can further boost RR198 adsorption. Studies on similar azo dyes indicate that modified chitosan can achieve high adsorption capacities, often following Langmuir isotherm models, suggesting monolayer adsorption onto homogeneous sites. For example, modified chitosan has been reported to effectively remove other reactive dyes with capacities exceeding 100 mg/g. The adsorption process is typically pH-dependent, with optimal removal often occurring in acidic to neutral pH ranges where the dye and adsorbent surface charges are favorable for interaction.
Table 2: Performance of Chitosan-based Adsorbents for Azo Dye Removal (Representative Data for Similar Dyes)
| Adsorbent Type | Target Dye | Max Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model | Reference |
| Modified Chitosan | Reactive Dye | >100 | Langmuir | Pseudo-second-order | |
| Chitosan-Fe₃O₄ Nanocomposite | Acid Red 18 | 112.4 | Langmuir | Pseudo-second-order |
Development of Immobilized Bacterial and Fungal Systems
Immobilized microbial systems, comprising bacteria and fungi, offer a potent biological approach for the biodegradation of this compound (RR198). Immobilization techniques, such as entrapment within matrices like alginate, agar, or polyurethane foam, or adsorption onto solid supports, enhance microbial stability, reusability, and resistance to environmental stresses. These methods create a more robust system for bioremediation compared to free cells.
Research into the biodegradation of azo dyes by immobilized microorganisms has demonstrated significant potential. Certain bacterial strains, particularly those belonging to genera like Pseudomonas, Bacillus, and Enterobacter, possess enzymes capable of cleaving the azo bonds (-N=N-) present in dyes like RR198, leading to decolorization and the formation of less toxic aromatic amines or complete mineralization. Fungal systems, especially white-rot fungi like Phanerochaete chrysosporium, are also effective due to their production of extracellular ligninolytic enzymes (laccases, peroxidases) that can non-specifically degrade a wide range of recalcitrant organic compounds, including dyes.
Studies involving immobilized microbial consortia have shown high decolorization rates for various azo dyes. For instance, immobilized bacterial consortia have achieved over 90% decolorization of simulated textile wastewater within 24-48 hours. The efficiency is influenced by factors such as pH, temperature, nutrient availability, and the immobilization matrix. The degradation pathway often involves the initial reduction of the azo bond, followed by further breakdown of the resulting aromatic amines.
Utilization of Agricultural and Industrial By-products as Biosorbents
Agricultural and industrial by-products represent a vast, low-cost, and renewable resource for developing biosorbents for this compound (RR198) remediation. These materials often possess porous structures and functional groups capable of adsorbing dyes from wastewater. Examples include fruit peels (e.g., banana, orange), agricultural residues (e.g., rice husk, bagasse), and industrial wastes (e.g., fly ash, tea waste, sawdust).
The preparation of these biosorbents typically involves simple physical or chemical treatments, such as washing, drying, grinding, and sometimes mild chemical activation (e.g., acid or alkali treatment) to enhance their surface area and introduce active sites. For RR198 removal, biosorbents derived from materials like rice husk, bagasse, or even waste activated sludge have shown promising adsorption capacities. The adsorption mechanism often involves electrostatic attraction, hydrogen bonding, and van der Waals forces between the dye molecules and the biosorbent surface.
Studies on similar azo dyes indicate that biosorbents like treated rice husk can achieve adsorption capacities in the range of 50-150 mg/g, with adsorption often following Langmuir or Freundlich isotherm models and pseudo-second-order kinetics. The pH of the solution plays a critical role, with optimal adsorption typically occurring in acidic or neutral conditions, depending on the surface charge of the biosorbent and the ionization state of the dye molecule.
Table 3: Performance of Agricultural/Industrial By-products as Biosorbents for Azo Dye Removal (Representative Data)
| Biosorbent Material | Target Dye | Max Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model | Reference |
| Activated Rice Husk | Reactive Dye | ~100 | Langmuir | Pseudo-second-order | |
| Bagasse | Reactive Dye | ~75 | Freundlich | Pseudo-second-order | |
| Modified Sawdust | Reactive Red 120 | 85.5 | Langmuir | Pseudo-second-order |
Electrode Material Engineering for Electrochemical Processes
Electrochemical methods offer an advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like this compound (RR198). The effectiveness of these processes is highly dependent on the choice and engineering of electrode materials. Common electrochemical techniques employed include electro-oxidation, electro-Fenton, and electrocoagulation.
Electrode Material Engineering: The development of efficient electrode materials for RR198 remediation focuses on enhancing catalytic activity, stability, and conductivity. Materials such as Boron-Doped Diamond (BDD) electrodes are known for their high oxidation potential, wide electrochemical window, and resistance to fouling, making them highly effective for the complete mineralization of organic pollutants, including azo dyes. BDD electrodes can generate highly reactive species like hydroxyl radicals (•OH) and peroxyl radicals, which are potent oxidants capable of breaking down the complex molecular structure of RR198.
Other electrode materials explored include:
Metal Oxides: Dimensionally Stable Anodes (DSAs) such as Ti/RuO₂-TiO₂ and Ti/IrO₂-Ta₂O₅ are widely used for electro-oxidation due to their catalytic activity and stability. They can efficiently degrade RR198 through direct electron transfer and indirect oxidation by electrogenerated oxidants like hypochlorite.
Carbon-based Electrodes: Modified carbon materials, including activated carbon felt, carbon nanotubes, and graphite, can be engineered to improve their performance. For instance, doping carbon materials with metals (e.g., iron, copper) or metal oxides can create catalytic sites for electro-Fenton processes, where •OH radicals are generated from Fenton's reagent (Fe²⁺ + H₂O₂).
Composite Electrodes: Combining different materials, such as metal oxides on carbon supports or metal-impregnated porous carbons, can lead to synergistic effects, enhancing both adsorption and electrochemical degradation capabilities.
Performance Data: Electrochemical oxidation using BDD electrodes has demonstrated high removal efficiencies for RR198. Studies have reported complete decolorization and significant mineralization of RR198 within a few hours, depending on the applied current density and initial dye concentration. For example, electrochemical oxidation using BDD electrodes at a current density of 20 mA/cm² achieved over 95% RR198 removal within 120 minutes, with mineralization reaching approximately 70%. Electro-Fenton processes using iron-modified electrodes have also shown efficient degradation, with removal rates comparable to BDD electrodes under optimized conditions.
Table 4: Performance of Electrode Materials for RR198 Electrochemical Remediation
| Electrode Material | Process | Removal Efficiency (%) | Time (min) | Conditions (Current Density, Initial Conc.) | Reference |
| Boron-Doped Diamond (BDD) | Electro-oxidation | >95 | 120 | Current density: 20 mA/cm², Conc: 50 mg/L | |
| BDD | Electro-oxidation | ~100 (decolorization) | Varies | Not specified | |
| Ti/RuO₂-TiO₂ (DSA) | Electro-oxidation | High | Varies | Not specified | |
| Iron-modified Carbon Felt | Electro-Fenton | High | Varies | Not specified |
Design of Dimensionally Stable Anodes (DSAs)
Dimensionally Stable Anodes (DSAs) represent a significant advancement in electrochemical water treatment. Typically composed of a titanium substrate coated with mixed metal oxides, such as ruthenium dioxide (RuO₂) and iridium dioxide (IrO₂), DSAs are characterized by their excellent electrocatalytic activity, long operational lifetime, and high chemical stability researchgate.netresearchgate.net. These properties make them highly suitable for electrochemical oxidation (EO) processes, where they facilitate the generation of potent oxidizing species, primarily hydroxyl radicals (•OH), through the direct oxidation of water ijcce.ac.ir. These radicals are highly reactive and can effectively break down complex organic molecules like RR198 into simpler, less harmful substances, ultimately leading to mineralization researchgate.netresearchgate.net.
Application to RR198 Remediation: DSAs have been extensively studied for the decolorization and degradation of various azo dyes, including RR198. They are employed in both electrochemical and photoelectrochemical (PEC) reactor configurations. In PEC systems, the synergistic effect of UV irradiation and electrochemical oxidation on DSA electrodes can significantly enhance the degradation rates of pollutants like RR198 researchgate.netcapes.gov.br. Research indicates that DSA electrodes, particularly those based on RuO₂ and IrO₂, can efficiently promote the degradation of organic compounds by generating active chlorine species in the presence of chloride ions, which further contribute to indirect oxidation researchgate.net. While specific quantitative data for RR198 degradation by DSAs in published literature is sometimes limited compared to other dyes, their proven efficacy in treating similar azo dyes highlights their potential researchgate.net.
Research Findings: Studies utilizing DSA electrodes for dye degradation, including those related to RR198, have demonstrated their capability to achieve significant color removal researchgate.netscispace.com. For instance, Ti/Ru₀.₃Ti₀.₇O₂ electrodes have been investigated for RR198 oxidation, showing that photoelectrochemical (PhEC) degradation rates are enhanced at higher current densities due to increased O₂ production, which interacts with UV radiation researchgate.net. While direct quantitative data on RR198 mineralization by DSAs is less prevalent, their performance in degrading related dyes suggests efficient pollutant breakdown researchgate.netscielo.br.
Data Table 1: Performance of Dimensionally Stable Anodes (DSAs) in Dye Degradation
| Electrode Material | Target Dye | Operating Conditions | Color Removal (%) | TOC/COD Removal (%) | Notes | Reference |
| Ti/Ru₀.₃Ti₀.₇O₂ | RR198 | 5–89 mA cm⁻², 20–45°C | Not specified | Not specified | Enhanced PhEC rate at higher current densities. | researchgate.net |
| Ti/IrO₂-RuO₂ | RR120 | Not specified | Fast | Lower than BDD | BDD showed faster mineralization compared to this DSA type for RR120. | researchgate.net |
| Ti/Ru₀.₃Ti₀.₇O₂ | RR189 | 89 mA cm⁻² | Not specified | 45% | TOC decay reported for a similar dye. | scielo.br |
| DSA (general) | RR198 | Not specified | Not specified | Not specified | Used in photoelectrochemical treatment of RR198. | capes.gov.br |
| DSA (general) | Procion Red MX-5B | With Cl⁻ addition | Higher than BDD | Not specified | Higher dye removal efficiency observed with chloride addition. | scispace.com |
Analytical and Spectroscopic Characterization of Reactive Red 198 and Its Transformation Products
Spectroscopic Techniques for Decolorization and Degradation Monitoring
Spectroscopic methods are instrumental in tracking the progress of decolorization and degradation by analyzing changes in the dye's molecular structure. These techniques offer rapid and non-destructive ways to monitor the breakdown of the chromophore and alterations in the functional groups of the parent dye molecule.
UV-Vis Spectrophotometry for Chromophore Monitoring
UV-Visible (UV-Vis) spectrophotometry is a primary and straightforward technique for monitoring the decolorization of Reactive Red 198. The characteristic color of this azo dye is due to its extensive system of conjugated double bonds and the azo linkage (-N=N-), which acts as the principal chromophore. This chromophore absorbs light in the visible region of the electromagnetic spectrum.
The degradation of this compound is quantitatively monitored by measuring the decrease in the intensity of the main absorption peak in the visible region. This compound typically exhibits a maximum absorbance (λmax) at approximately 518 nm. The breakdown of the azo bond leads to the destruction of the chromophore, resulting in a significant decrease in the absorbance at this wavelength, which corresponds to the loss of color. The disappearance of this peak is a direct indication of the successful cleavage of the azo linkage and the initial step in the dye's degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the parent this compound molecule and tracking the changes in these groups as degradation proceeds. The FTIR spectrum of untreated this compound displays a series of characteristic absorption bands corresponding to its complex structure.
During degradation, the FTIR spectrum of the transformation products shows significant changes compared to the parent dye. The disappearance of the peak around 1575 cm⁻¹, which is characteristic of the N=N stretching of the azo group, confirms the cleavage of the chromophore. nih.gov Concurrently, the appearance of new peaks, for instance, those corresponding to N-H stretching of aromatic amines, indicates the formation of new chemical species. By comparing the spectra of the dye before and after treatment, it is possible to confirm the breakdown of its original structure and infer the types of chemical bonds that have been altered or formed.
Table 1: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3570 | O-H stretching (phenolic) |
| ~2947 | C-H stretching (alkanes) |
| ~1575 | N=N stretching (azo compound) |
| ~1141 | S=O stretching (sulfonate group) |
| ~1045 | C-Cl stretching |
Chromatographic Separations for Product Identification
To identify the individual transformation products formed during the degradation of this compound, chromatographic techniques are essential. These methods separate the complex mixture of compounds present in the treated dye solution, allowing for their individual detection and structural elucidation, often in conjunction with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the non-volatile and thermally labile compounds that are often the primary products of this compound degradation. In a typical analysis, the HPLC chromatogram of the untreated dye shows a major peak at a specific retention time, corresponding to the intact this compound molecule.
Following a degradation process, the analysis of the treated sample by HPLC reveals a significant decrease in the area of the peak corresponding to the parent dye. Simultaneously, new peaks appear at different retention times in the chromatogram. researchgate.net The presence of these new peaks is direct evidence of the formation of transformation products. By comparing the retention times with those of known standards, some of the degradation products can be identified. Furthermore, the area under each peak can be used to quantify the concentration of the parent dye and its various byproducts over time, providing kinetic information about the degradation process.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification of volatile and semi-volatile organic compounds that may be formed during the degradation of this compound. In this technique, the mixture of degradation products is first separated based on the components' boiling points and interactions with the chromatographic column. Subsequently, the separated components are introduced into a mass spectrometer, which provides a mass spectrum for each component, effectively a molecular fingerprint.
The cleavage of the azo bond in this compound can lead to the formation of smaller, more volatile aromatic amines and other organic molecules. GC-MS analysis of the degradation products has led to the identification of several such metabolites. nih.gov The mass spectrum of each separated compound is compared with established spectral libraries, allowing for a high-confidence identification of the volatile transformation products.
Table 2: Volatile Metabolites of this compound Degradation Identified by GC-MS
| Metabolite | Retention Time (min) | Molecular Weight ( g/mol ) |
| 2-Aminonaphthol | - | 159.19 |
| p-Aminovinylsulfone ethyl disulfate | - | - |
| 1-Aminotriazine, 3-pyridine sulfonic acid | - | - |
| Sodium benzenesulfonate | - | 180.16 |
Note: Retention times can vary depending on the specific chromatographic conditions used.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Product Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-ESI-MS), is particularly well-suited for the analysis of non-volatile, polar, and thermally labile degradation products of this compound. These products, which include large sulfonated aromatic amines and other polar intermediates, are not amenable to GC-MS analysis. ESI is a soft ionization technique that allows these molecules to be transferred from the liquid phase to the gas phase as ions with minimal fragmentation.
The high-resolution mass spectrometry (HRMS) capabilities of modern ESI-MS instruments enable the determination of the exact mass of the degradation products, from which their elemental composition can be deduced. Subsequent tandem mass spectrometry (MS/MS) experiments, where ions of a specific mass-to-charge ratio are selected and fragmented, provide valuable structural information for the identification of unknown compounds. Through this powerful analytical approach, a more complete picture of the degradation pathway of this compound can be constructed, accounting for both volatile and non-volatile intermediates. Studies have shown that the degradation can proceed through the cleavage of the azo bond, leading to the formation of various sulfonated aromatic amines and other complex intermediates.
Thin Layer Chromatography (TLC) for Degradation Assessment
Thin Layer Chromatography (TLC) is a widely utilized analytical technique for the qualitative assessment of the degradation of this compound (RR198). Its simplicity, speed, and cost-effectiveness make it a valuable tool for monitoring the progress of decolorization and degradation processes, particularly in biodegradation studies. By separating the parent dye from its transformation products on a stationary phase, TLC provides visual evidence of the breakdown of the complex RR198 molecule into smaller, often colorless, intermediates and final products.
The principle of TLC in this application relies on the differential partitioning of the components of a sample between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or a mixture of solvents). As the mobile phase ascends the TLC plate via capillary action, it carries the sample components with it at different rates. The separation is based on the polarity of the molecules; more polar compounds tend to adsorb more strongly to the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rƒ value.
In the context of RR198 degradation, a sample of the reaction mixture is spotted onto the TLC plate at various time intervals. The disappearance of the colored spot corresponding to RR198 and the appearance of new, often colorless, spots (which can be visualized under UV light if they are UV-active) indicate the progress of degradation. The Rƒ value for each spot is calculated using the following formula:
Rƒ = (Distance traveled by the solute) / (Distance traveled by the solvent front)
While specific Rƒ values are highly dependent on the experimental conditions (such as the specific stationary phase, mobile phase composition, temperature, and plate saturation), a general approach to the TLC analysis of RR198 degradation can be described. A significant change in the Rƒ value of the initial dye spot, or its complete disappearance accompanied by the emergence of new spots, confirms the alteration of the dye's chemical structure.
| Component | Typical Stationary Phase | Exemplary Mobile Phase Systems | Expected Rƒ Trend |
| This compound (Parent Dye) | Silica Gel GF254 | - n-butanol : acetic acid : water (4:1:1, v/v/v) - Ethyl acetate (B1210297) : methanol (B129727) : ammonia (B1221849) (7:2:1, v/v/v) - Isopropanol : ethyl acetate : water (3:4:2, v/v/v) | Lower Rƒ value due to its relatively high polarity and large molecular size. |
| Degradation Products | Silica Gel GF254 | Same as above | Higher Rƒ values as the degradation process often leads to the formation of smaller, less polar molecules. The number and Rƒ values of the new spots will depend on the degradation pathway. |
Note: The selection of the mobile phase is critical for achieving good separation. The polarity of the solvent system is adjusted to optimize the resolution of the spots. The visualization of colorless degradation products is often achieved by using TLC plates with a fluorescent indicator (e.g., GF254), where compounds that absorb UV light appear as dark spots on a fluorescent background.
Electrochemical Analysis for Quantification
Electrochemical methods offer a sensitive and rapid approach for the quantification of dyes like this compound. These techniques are based on the measurement of the electrical response (such as current or potential) of an analyte at an electrode surface.
Voltammetric Methods for Trace Dye Determination
Voltammetric methods are particularly well-suited for the determination of trace amounts of electroactive compounds like RR198. These techniques involve applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte, allowing for its quantification.
One promising approach for the detection of RR198 is the use of chemically modified electrodes, which can enhance the sensitivity and selectivity of the measurement. For instance, a voltammetric electrochemical sensor based on a tragacanth gum/chitosan (B1678972)/ZnO nanoprism-coated gold transducer has been developed for the detection of reactive dyes. In such a system, the electrochemical oxidation of the dye is monitored using cyclic voltammetry. The experiment is typically conducted at room temperature over a specific potential range, for example, from -0.2 to 0.8 V, with a defined scan rate, such as 50 mV/s. The peak current observed in the voltammogram is a function of the dye's concentration.
The sensitivity of these sensors is a key parameter and is often expressed as the relative change in current in the presence of the analyte. The interaction between the sensing film and the dye molecules leads to redox reactions that generate the measured current peaks. An increase in the concentration of RR198 results in an increase in these redox reactions, and consequently, a higher peak current. This linear relationship between peak current and concentration forms the basis for the quantitative analysis of the dye.
| Parameter | Description | Typical Values/Conditions for RR198 Analysis |
| Technique | Cyclic Voltammetry (CV) | A potential is swept linearly between two set values and then back again, while the current is measured. |
| Working Electrode | Chemically Modified Electrode | e.g., Tragacanth gum/chitosan/ZnO nanoprism-coated gold transducer. |
| Potential Range | The range of applied potential. | -0.2 V to 0.8 V |
| Scan Rate | The rate at which the potential is swept. | 50 mV/s |
| Analyte | This compound | The concentration is determined based on the measured peak current. |
| Response Time | The time taken for the sensor to respond to the analyte. | Can be as low as 1 minute. |
Morphological and Structural Analysis of Remediation Materials
The efficiency of materials used for the remediation of this compound, such as adsorbents and photocatalysts, is highly dependent on their morphological and structural properties. Therefore, a thorough characterization of these materials is essential.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM)
Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are powerful techniques for visualizing the surface morphology and topography of remediation materials. These methods use a focused beam of electrons to scan the sample's surface, and the resulting interactions generate signals that provide information about the surface's texture, shape, and size of the constituent particles.
In the context of RR198 remediation, SEM and FE-SEM have been employed to characterize various materials:
Adsorbents: For adsorbents like Fe₃O₄ nanoparticles and modified clays, SEM images reveal the particle size, shape, and the degree of agglomeration. nih.govresearchgate.net A porous and rough surface with a high surface area is generally desirable for effective dye adsorption, and these features can be directly observed in SEM micrographs.
Nano-adsorbents: For novel materials like Boehmite/Fe₃O₄/Graphene Oxide (GO) magnetic nano-adsorbents, SEM is used to confirm the structure and morphology of the synthesized composite material. tandfonline.comresearchgate.net
Photocatalysts: In the case of photocatalysts such as N, Fe codoped TiO₂, Transmission Electron Microscopy (TEM), a related technique, has been used to show an approximately spherical morphology with a very small grain size, which is advantageous for photocatalytic activity. deswater.com
X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure, phase composition, and crystallite size of materials. It is based on the principle of diffraction of X-rays by the crystal lattice of a solid material.
XRD plays a crucial role in characterizing materials for RR198 remediation:
Confirmation of Material Synthesis: XRD patterns are used to confirm the successful synthesis of the desired material. For instance, in the preparation of Fe₃O₄ nanoparticles, XRD is used to verify the formation of the magnetite phase. nih.gov
Phase Analysis of Composites: For composite materials like N, Fe codoped TiO₂, XRD analysis can identify the different crystalline phases present, such as anatase and rutile, and their relative proportions. deswater.com The presence of a specific phase can significantly influence the material's photocatalytic efficiency.
Crystallite Size Determination: The average crystallite size of the nanoparticles can be estimated from the broadening of the XRD peaks using the Debye-Scherrer equation. Smaller crystallite sizes generally lead to a larger surface area and enhanced reactivity. For N, Fe codoped TiO₂ used in RR198 degradation, the mean grain size was estimated to be around 4 nm. deswater.com
Structural Integrity of Adsorbents: For materials like modified montmorillonite (B579905) clay, XRD is used to characterize the crystalline structure. researchgate.net
| Material | Analytical Technique | Key Findings |
| Fe₃O₄ Nanoparticles | SEM, XRD | SEM showed the morphology of the nanoparticles. XRD confirmed the crystalline structure of the adsorbent. nih.gov |
| Modified Montmorillonite Clay | SEM, XRD | SEM revealed the surface morphology. XRD was used to characterize the crystalline structure of the modified clay. researchgate.net |
| Boehmite/Fe₃O₄/GO Magnetic Nano-adsorbent | SEM, XRD, BET | The structure and morphology were studied, indicating a material suitable for dye adsorption. tandfonline.comresearchgate.net |
| N, Fe codoped TiO₂ | XRD, TEM, BET | XRD identified anatase and rutile phases. TEM showed a spherical morphology with a grain size of about 4 nm. deswater.com |
Specific Surface Area and Porosity Analysis (e.g., BET)
The specific surface area and porosity of a material are critical parameters that determine its performance in remediation applications, especially for adsorption processes. The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material based on the physical adsorption of a gas (typically nitrogen) on its surface.
For materials used in the removal of RR198, BET analysis provides valuable insights:
Adsorption Capacity: A higher specific surface area generally correlates with a greater number of active sites available for the adsorption of dye molecules, leading to a higher removal capacity.
Pore Structure: Analysis of the adsorption-desorption isotherms can also provide information about the pore size distribution and pore volume of the material. The pore structure can influence the diffusion of dye molecules to the active sites.
Material Characterization: In the development of novel adsorbents like Boehmite/Fe₃O₄/GO magnetic nano-adsorbents and photocatalysts like N, Fe codoped TiO₂, BET analysis is an integral part of the material characterization process to evaluate their potential for dye removal. tandfonline.comresearchgate.netdeswater.com
Overall Mineralization Assessment
The complete degradation of this compound (RR-198) into benign inorganic compounds, such as carbon dioxide, water, and mineral acids, is the ultimate goal of wastewater treatment processes. This conversion, known as mineralization, is a critical indicator of the elimination of the dye's potential environmental impact. The assessment of mineralization is typically conducted by monitoring the reduction in the total organic load of the treated water. Two key parameters are widely employed for this purpose: Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). These analyses provide a quantitative measure of the extent to which the organic structure of the dye and its transformation products have been broken down into simpler, inorganic substances.
Chemical Oxygen Demand (COD) Measurements
Chemical Oxygen Demand (COD) is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic compounds in a water sample. In the context of this compound degradation, a decrease in the COD value signifies a reduction in the concentration of oxidizable organic matter, indicating the breakdown of the dye molecule and its byproducts. Research has extensively utilized COD measurements to evaluate the efficacy of various advanced oxidation processes (AOPs) in the mineralization of this dye.
Studies have demonstrated significant COD removal from aqueous solutions containing this compound using different AOPs. For instance, the persulfate oxidation process has been shown to achieve a 67% reduction in COD after 40 minutes of treatment under optimized conditions. bohrium.com The efficiency of COD removal is influenced by several factors, including the initial concentration of the dye, the pH of the solution, the dosage of the oxidizing agent, and the reaction temperature. For example, in the O3/H2O2 process, increasing the initial dye concentration from 200 mg/L to 1000 mg/L led to a decrease in COD removal efficiency from 69% to 43%. researchgate.net
The following table summarizes the findings from various studies on the COD removal of this compound using different treatment technologies.
Table 1: Chemical Oxygen Demand (COD) Removal from this compound Solutions
| Treatment Process | Initial Dye Concentration (mg/L) | Experimental Conditions | COD Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Persulfate Oxidation | 200 | 40 min reaction time | 67 | bohrium.com |
| O3/H2O2 | 200 | pH 8, 40 min reaction time | 69 | researchgate.net |
| O3/H2O2 | 1000 | pH 8, 40 min reaction time | 43 | researchgate.net |
| Ozonation | 200 | pH 10, 40 min reaction time | >90 | researchgate.net |
| Sono-Nano-Fenton | Not Specified | 60 min contact time | Not Specified |
Total Organic Carbon (TOC) Analysis for Carbon Mineralization
Total Organic Carbon (TOC) analysis is a more direct measure of the total amount of carbon bound in organic compounds within a sample. A reduction in TOC is a definitive indicator of mineralization, as it represents the conversion of organic carbon to inorganic carbon, primarily in the form of carbon dioxide. TOC analysis is, therefore, a crucial tool for assessing the complete degradation of this compound and its transformation products.
Several studies have employed TOC analysis to confirm the mineralization of this compound during various treatment processes. For example, the Sono-Nano-Fenton process has been reported to achieve a 77% reduction in TOC after 60 minutes of treatment, demonstrating a high degree of mineralization. The photocatalytic degradation of this compound has also been shown to effectively mineralize the dye.
The data from TOC analysis provides valuable insights into the extent of mineralization and complements the information obtained from COD measurements. The following table presents a summary of research findings on the TOC removal of this compound.
Table 2: Total Organic Carbon (TOC) Removal from this compound Solutions
| Treatment Process | Initial Dye Concentration (mg/L) | Experimental Conditions | TOC Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Sono-Nano-Fenton | Not Specified | 60 min contact time | 77 | |
| Photo-Fenton | Not Specified | 0.6 mM Fe³⁺, 12 mM H₂O₂ | >90 | researchgate.net |
Modeling and Optimization of Reactive Red 198 Remediation Processes
Statistical Experimental Design Methodologies
Statistical experimental design methodologies provide a systematic approach to investigate the effects of multiple factors and their interactions on a response variable, such as dye removal efficiency. These methods allow for the efficient exploration of the experimental space, leading to the identification of optimal conditions with a reduced number of experiments compared to traditional one-factor-at-a-time (OFAT) approaches.
Response Surface Methodology (RSM)
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly useful when a response of interest, like the removal efficiency of Reactive Red 198, is influenced by several input variables. RSM models the relationship between the independent variables (e.g., pH, temperature, adsorbent dosage, initial dye concentration) and the dependent variable (dye removal efficiency) using a polynomial equation, typically a second-order model. This allows for the prediction of the response under various conditions and the identification of optimal settings. Studies have employed RSM to optimize various remediation techniques for RR198, including adsorption using materials like Fe₃O₄ nanoparticles, chitosan (B1678972), bentonite (B74815) blended with bagasse ash, and photocatalytic degradation using TiO₂ ehemj.comnih.goviwaponline.comresearchgate.netirost.irnih.govresearchgate.nettandfonline.comiwaponline.com.
Central Composite Design (CCD) for Multi-Parameter Optimization
Central Composite Design (CCD) is a widely used experimental design within RSM, specifically suited for multi-parameter optimization. It is an efficient design that allows for the estimation of all coefficients in a second-order model and is structured around a full or fractional factorial design, augmented with center points and axial points. The axial points extend the experimental range along each factor's axis, enabling the estimation of quadratic effects. CCD is particularly valuable for understanding the interactions between parameters and for finding the true optimum. For this compound remediation, CCD has been utilized in conjunction with RSM to optimize parameters such as pH, adsorbent dosage, contact time, and initial dye concentration for various adsorbents and catalytic systems, aiming to achieve high removal efficiencies ehemj.comnih.goviwaponline.comresearchgate.netresearchgate.netiwaponline.comtandfonline.combasu.ac.ir.
Table 1: Summary of Statistical Experimental Design Methodologies for this compound Remediation
| Study/Methodology | Key Parameters Optimized | Optimal Conditions | Max. Removal Efficiency | Reference |
| RSM (General) | pH, Adsorbent Dose, Time, Concentration | Varies | Varies | ehemj.comnih.goviwaponline.comresearchgate.netirost.irnih.govresearchgate.nettandfonline.com |
| CCD + RSM (Fe₃O₄ Nanoparticles) | pH, Adsorbent Dose, Time, Concentration | pH=7, Dose=0.5 g/L, Time=30 min, Conc.=100 mg/L | 88% | nih.govresearchgate.net |
| CCD + RSM (Chitosan) | pH, Concentration | pH=4.3, Conc.=15 mg/L | 95.11% | tandfonline.com |
| CCD + RSM (Bentonite+SCBA) | Contact Time, Adsorbent Dose, Initial Dye Conc. | Time=107 min, Dose=0.934 g/L, Conc.=15 mg/L | 85.2% | iwaponline.comiwaponline.com |
| CCD + RSM (TiO₂) | pH, Adsorbent Dose, Time | pH=4.3, Dose=4.3 g/L, Time=32.42 min | ~99% | researchgate.net |
| Box-Behnken + RSM (MSW Compost Ash) | pH, Time, Conc., Dose | pH=3, Time=80 min, Conc.=20 mg/L, Dose=2 g/L | ~94.36% (model fitted) | nih.gov |
| Box-Behnken + RSM (Acinetobacter baumannii) | pH, Temp., Conc., Inoculum Volume | Temp.=37°C, Inoculum=6 beads, Conc.=500 mg/L | 96.20% | hhu.edu.cn |
Process Parameter Optimization
Optimizing key operational parameters is crucial for maximizing the efficiency and effectiveness of this compound remediation processes. The following subsections detail the influence of critical parameters on dye removal.
Influence of pH and Temperature on Remediation Efficiency
pH: The pH of the solution significantly impacts the surface charge of adsorbents/catalysts and the speciation of the dye molecules, thereby influencing the remediation efficiency. For adsorption processes, optimal pH values often depend on the isoelectric point of the adsorbent and the charge of the dye molecule. For this compound, an anionic dye, acidic pH conditions generally favor adsorption onto positively charged surfaces. For instance, chitosan adsorption showed optimal performance at pH 5 hawaii.eduscholasticahq.comscholasticahq.com, while zero valent iron (ZVI) and modified clay adsorption were optimal at pH 3 brieflands.comjcchems.com. Acid-activated bentonite blended with sugarcane bagasse ash (SCBA) achieved maximum removal at pH 2 iwaponline.com. In contrast, some advanced oxidation processes (AOPs) and electrocoagulation might favor slightly different pH ranges. Persulfate oxidation and photo-Fenton processes showed optimal removal at pH 3 mui.ac.irresearchgate.netbrieflands.com, while ozonation was most effective at pH 10 mui.ac.ir. Electrocoagulation with aluminum electrodes achieved maximum removal at pH 11 semanticscholar.org, and TiO₂ photocatalysis was optimal at pH 6.5 researchgate.net.
Table 2: Influence of pH on this compound Removal Efficiency
| Remediation Method | Optimal pH | Removal Efficiency (%) | Notes | Reference |
| Persulfate Oxidation | 9 | ~100% (color) | Optimal for COD at pH 9; color removal up to 100% at pH 10. | mui.ac.ir |
| Ozonation | 10 | 99% (color) | Decreased from 93% at pH 6 to 86% at pH 7, then increased to 99% at pH 10. | mui.ac.ir |
| Chitosan Adsorption | 5 | ~197 mg/g | Max adsorption at pH 5. | hawaii.eduscholasticahq.comscholasticahq.com |
| Zero Valent Iron (ZVI) | 3 | 97.34% | Decreased from 97.34% at pH 3 to 84.68% at pH 10. | brieflands.com |
| TiO₂-Fe₃O₄ Nanocomposite + Persulfate | 3 | ~98.1% | Optimal pH was 3. | ehemj.com |
| ZnO-Nd Photocatalysis | 5 | 83% | pH 5 gave 83% removal; pH 3 gave 33%. | mdpi.com |
| MWCNTs Adsorption | 3 | ~88.3 mg/g | Acidic pH favorable. | brieflands.com |
| Fenton Process | 3 | >54% | Optimal pH for RR198 decolorization. | researchgate.net |
| MIL-53(Fe) / MIL-100(Fe) Photocatalysis | 3 | 98% (MIL-53(Fe) at 20 mg/L), 97% (MIL-100(Fe) at 15 mg/L) | Decreases with increasing pH. | emerald.com |
| Modified Clay Adsorption | 3 | 99.61% | jcchems.com | |
| Acid-activated Bentonite + SCBA Adsorption | 2 | 97% | Lower pH range increases protonation. | iwaponline.com |
| Electrocoagulation (Al electrodes) | 11 | 98.1% | Optimal pH was 11. | semanticscholar.org |
| TiO₂ Photocatalysis | 6.5 | 95% | Optimal pH for RR198 was 6.5. | researchgate.net |
| Photo-Fenton Process | 3 | >99% | Optimal conditions. | brieflands.com |
Temperature: Temperature can influence the kinetics and thermodynamics of adsorption and degradation processes. For adsorption, the effect of temperature is often indicative of whether the process is endothermic or exothermic. For instance, with chitosan, adsorption capacity decreased as temperature increased from 20°C to 60°C, suggesting an exothermic process hawaii.eduscholasticahq.comscholasticahq.com. Conversely, adsorption onto Multiwall Carbon Nanotubes (MWCNTs) showed an increase in capacity with rising temperatures (from 283 K to 303 K), indicating an endothermic process brieflands.com. In advanced oxidation processes, higher temperatures generally favor degradation reactions. Persulfate oxidation, for example, showed significantly improved color removal at higher temperatures, reaching approximately 98% at 70°C mui.ac.ir.
Table 3: Influence of Temperature on this compound Removal/Adsorption
| Remediation Method | Temperature (°C) | Removal Efficiency / Adsorption Capacity | Notes | Reference |
| Persulfate Oxidation | 70 | ~98% (color) | Higher temperature favored removal. | mui.ac.ir |
| Chitosan Adsorption | 20 | 196.9 mg/g | Adsorption capacity decreases as temperature increases (exothermic). | hawaii.eduscholasticahq.comscholasticahq.com |
| Chitosan Adsorption | 30 | 195.3 mg/g | hawaii.eduscholasticahq.comscholasticahq.com | |
| Chitosan Adsorption | 60 | 191.7 mg/g | hawaii.eduscholasticahq.comscholasticahq.com | |
| MWCNTs Adsorption | 10 (283 K) | 88.3 mg/g | Adsorption capacity increased with temperature (endothermic). | brieflands.com |
| MWCNTs Adsorption | 20 (293 K) | ~100 mg/g (estimated from graph) | brieflands.com | |
| MWCNTs Adsorption | 30 (303 K) | 127.95 mg/g | brieflands.com |
Optimization of Catalyst/Adsorbent Dosage
The dosage of the adsorbent or catalyst is a critical parameter that influences the number of available active sites for dye removal. Generally, increasing the adsorbent/catalyst dosage leads to a higher removal efficiency up to a certain point, attributed to the increased surface area and adsorption sites. However, excessive dosage can sometimes lead to a decrease in efficiency due to factors like particle aggregation, increased turbidity, or shielding effects in photocatalysis, and can also increase operational costs.
For example, with Fe₃O₄ nanoparticles, an optimal dosage of 0.5 g/L achieved 88% removal nih.govresearchgate.net. For TiO₂-Fe₃O₄ nanocomposites, the optimal range was 0.19-0.3 g/L for approximately 98.1% decolorization ehemj.com. Chitosan, a biopolymer adsorbent, showed optimal performance at concentrations around 1 g/L in some studies hawaii.eduscholasticahq.comscholasticahq.com, while other studies reported optimal dosages for blended adsorbents like bentonite and SCBA at 0.934 g/L iwaponline.comiwaponline.com or acid-activated bentonite and SCBA at 3.7 g/L iwaponline.com. In photocatalytic applications, TiO₂ dosage was optimized to 2.25 g/L for 98% removal irost.ir, and nano TiO₂ at 0.25 g/L achieved 95% removal for RR198 researchgate.net. For MIL-100(Fe) and MIL-53(Fe) photocatalysts, optimal dosages of 0.001 g resulted in high degradation efficiencies emerald.com.
Table 4: Optimization of Catalyst/Adsorbent Dosage for this compound Removal
| Adsorbent/Catalyst | Optimal Dosage | Removal Efficiency (%) | Notes | Reference |
| TiO₂-Fe₃O₄ Nanocomposite | 0.19-0.3 g/L | ~98.1% | ehemj.com | |
| Zero Valent Iron Powder (ZVI) | 5000 mg/L | 97.57% (at 100 mg/L dye) | brieflands.com | |
| Fe₃O₄ Nanoparticles | 0.5 g/L | 88% | nih.govresearchgate.net | |
| Bentonite + SCBA | 0.934 g/L | 85.2% | Optimal parameters for RR198 removal. | iwaponline.comiwaponline.com |
| TiO₂ | 2.25 g/L | 98% | irost.ir | |
| MIL-100(Fe) | 0.001 g | 94.78% (at 20 mg/L dye) | Optimum amount of catalyst. | emerald.com |
| MIL-53(Fe) | 0.001 g | 98% (at 20 mg/L dye) | Optimum amount of catalyst. | emerald.com |
| TiO₂ (for MB/RR198) | 0.25 g/L | 95% (for RR198) | researchgate.net | |
| Modified Clay (CTAB) | 0.1 g/L | 99.61% | jcchems.com | |
| MSW Compost Ash | 2 g/L | ~94.36% (model fitted) | Optimal conditions. | nih.gov |
Effect of Initial this compound Concentration
The initial concentration of this compound in the wastewater is a significant factor affecting the remediation process. In adsorption studies, a higher initial dye concentration generally leads to a higher adsorption capacity (mg of dye per gram of adsorbent) because of the increased driving force for mass transfer. However, the removal efficiency (percentage of dye removed) often decreases at higher initial concentrations. This is typically due to the saturation of available adsorption sites on the adsorbent surface or the limited number of active sites relative to the total amount of dye. In photocatalytic processes, higher dye concentrations can reduce the penetration of UV light into the solution, thereby decreasing the generation of reactive species and lowering the degradation efficiency.
For instance, studies with persulfate oxidation showed that increasing RR198 concentration from 200 mg/L to 1000 mg/L decreased color removal efficiency from 100% to 88% mui.ac.ir. Chitosan adsorption demonstrated higher capacities at higher concentrations (e.g., 197.38 mg/g at 200 mg/L) but the percentage removal might be affected by saturation hawaii.eduscholasticahq.comscholasticahq.com. ZVI adsorption showed a decrease in removal efficiency from 99.41% to 96.85% as concentration increased from 20 to 200 mg/L brieflands.com. Similarly, in MIL-53(Fe) and MIL-100(Fe) photocatalysis, increasing RR198 concentration from 20 mg/L to 80 mg/L led to a decrease in removal percentage from 98% to 50% emerald.com. Photo-Fenton processes also observed a decrease in removal efficiency from 74.98% at 50 mg/L to 36.76% at 200 mg/L brieflands.com.
Table 5: Effect of Initial this compound Concentration on Removal Efficiency
| Remediation Method | Initial Dye Concentration (mg/L) | Removal Efficiency (%) | Notes | Reference |
| Persulfate Oxidation | 200 | 100% (color) | mui.ac.ir | |
| Persulfate Oxidation | 1000 | 88% (color) | Efficiency decreased with increasing concentration. | mui.ac.ir |
| Chitosan Adsorption | 100 | 97.41 mg/g (under-size) | hawaii.eduscholasticahq.comscholasticahq.com | |
| Chitosan Adsorption | 200 | 197.38 mg/g (under-size) | hawaii.eduscholasticahq.comscholasticahq.com | |
| ZVI Adsorption | 20 | 99.41% | Decreased to 96.85% at 200 mg/L. | brieflands.com |
| ZnO-Nd Photocatalysis | 10 | ~100% | Required 90 min. | mdpi.com |
| ZnO-Nd Photocatalysis | 20 | ~100% | Required 175 min. | mdpi.com |
| MIL-100(Fe) Photocatalysis | 15 | 97% | Decreases with increasing concentration. | emerald.com |
| MIL-100(Fe) Photocatalysis | 40 | 58% | emerald.com | |
| MIL-53(Fe) Photocatalysis | 20 | 98% | Decreases with increasing concentration. | emerald.com |
| MIL-53(Fe) Photocatalysis | 80 | 50% | emerald.com | |
| Photo-Fenton Process | 50 | 74.98% | Decreased to 36.76% at 200 mg/L. | brieflands.com |
| Modified Clay Adsorption | 20 | 99.61% | jcchems.com | |
| Bentonite + SCBA Adsorption | 15 | 89% | iwaponline.com | |
| Bentonite + SCBA Adsorption | 100 | 57% | iwaponline.com |
Environmental Engineering and Research Perspectives on Reactive Red 198 Remediation
Challenges and Advancements in Textile Effluent Remediation
The treatment of textile wastewater containing RR-198 presents several significant challenges. A primary issue is the dye's recalcitrant nature; its complex aromatic structure makes it resistant to biodegradation under conventional wastewater treatment conditions. These dyes are designed to be stable against light and oxidation, which contributes to their persistence in the environment. Furthermore, textile effluents are often characterized by high levels of chemical oxygen demand (COD) and contain a large amount of non-biodegradable organic substances. The presence of RR-198 even in low concentrations is highly visible, causing aesthetic pollution and reducing light penetration in water bodies, which adversely affects aquatic ecosystems.
Despite these challenges, significant advancements have been made in remediation technologies. These can be broadly categorized into physical, chemical, and biological methods.
Physical Methods: Adsorption is a prominent physical method due to its operational simplicity and cost-effectiveness. Various adsorbents have been investigated for RR-198 removal, including commercially activated carbon, which is highly effective but can be expensive. Research has increasingly focused on low-cost alternatives such as activated carbon derived from agricultural by-products like walnut shells and pistachio hulls. Other materials like bentonite (B74815) clay, sugarcane bagasse ash, and chitosan (B1678972) have also shown promise. iwaponline.comscholasticahq.comirost.ir
Chemical Methods: Advanced Oxidation Processes (AOPs) are powerful chemical methods that utilize highly reactive radicals, such as hydroxyl radicals, to break down the complex dye molecule. AOPs include processes like ozonation, Fenton and photo-Fenton reactions, photocatalysis (e.g., using TiO2 or ZnO nanoparticles), and ultrasound-assisted degradation. scilit.comnih.gov These methods can achieve high decolorization and mineralization rates. For instance, the Sono-Nano-Fenton process has demonstrated up to 97% degradation efficiency for RR-198 within 60 minutes. nih.gov
Biological Methods: Biological treatment offers an eco-friendly and sustainable approach. Specific bacterial strains, such as Bacillus cereus and Enterobacter hormaechei, isolated from dye house sludge, have shown significant potential in biodegrading RR-198. proquest.comnih.gov These microorganisms often utilize enzymes like azoreductase and laccase to break the azo bonds, initiating the degradation process. proquest.comnih.gov Phytoremediation using hairy root cultures of plants like Tagetes patula (Marigold) has also been explored, demonstrating effective decolorization. nih.gov
Integration of Remediation Technologies for Comprehensive Wastewater Treatment
Given the complexity of textile effluents, a single treatment method is often insufficient for complete remediation. Consequently, the integration of different technologies into hybrid systems is a key area of advancement for the comprehensive treatment of wastewater containing RR-198. These integrated systems aim to leverage the strengths of each process to overcome the limitations of others.
A common and effective approach is the combination of anaerobic and aerobic biological processes. In this two-step system, the initial anaerobic stage is crucial for breaking the azo bond (-N=N-) of RR-198, which leads to decolorization and the formation of aromatic amines. These intermediate compounds, which can be more toxic than the parent dye, are then degraded into less harmful substances under subsequent aerobic conditions. Sequencing Batch Reactors (SBRs) operating with alternating anaerobic/aerobic phases have demonstrated high color removal efficiencies, ranging from 76% to 98%, for RR-198.
Recyclability and Stability Assessment of Advanced Materials in Remediation Systems
For any remediation technology to be sustainable and economically viable, the recyclability and stability of the materials used are critical factors. This is particularly true for systems employing adsorbents and catalysts, where regeneration and reuse can significantly reduce operational costs and minimize secondary waste generation.
Research has focused on assessing the reusability of various advanced materials for RR-198 removal. For activated carbon derived from walnut shells, desorption studies have shown that it can be regenerated using a solution of acetone and sodium carbonate. irost.ir Although the regeneration efficiency decreased after three cycles, the material retained a significant portion of its adsorption capacity, indicating its potential for repeated use. irost.ir
In the realm of nanomaterials, photocatalysts like Fe2O3/Bentonite/TiO2 have demonstrated excellent stability and reusability. Studies have shown no significant decrease in degradation efficiency after four consecutive cycles, and only a 10% reduction after eight uses. proquest.com Similarly, a nanocomposite of SBA-15 mesoporous silica (B1680970) functionalized with a cationic surfactant (DOTAC) could be reused three times with only a slight decrease in adsorption level from 96.8% to 92.5%. chemrevlett.com Green, eco-friendly nano-magnetic adsorbents such as CoFe2O4@Methylcellulose/AC have also been developed, exhibiting good chemical stability and maintaining high removal efficiency after six recovery cycles. researchgate.net
The ability to easily separate and regenerate these materials is a key aspect of their design. Magnetic nanoparticles, for instance, can be quickly removed from the treated effluent using an external magnetic field, simplifying the recovery process. researchgate.netarabjchem.org
Table 1: Recyclability and Performance of Various Materials in Reactive Red 198 Remediation
| Material | Type | Number of Cycles | Final Efficiency/Performance | Regeneration Method |
|---|---|---|---|---|
| Activated Carbon (from Walnut Shells) | Adsorbent | 3 | Adsorption capacity decreased from 71.3% to 66.5% | 60% Acetone in water with 15 mg/L Sodium Carbonate |
| Fe2O3/Bentonite/TiO2 | Photocatalyst | 8 | ~90% of initial efficiency (10% reduction) | Separation and reuse |
| DOTAC/SBA-15 | Adsorbent | 3 | Adsorption level reduced from 96.8% to 92.5% | Rinsing with acetone |
| CoFe2O4@Methylcellulose/AC | Nano-magnetic Adsorbent | 6 | Efficiency decreased slightly to 90.1% | Not specified |
| Bentonite blended with SCBA | Adsorbent | Multiple | Confirmed reusability in batch studies | Desorption with 1M NaOH |
Future Research Directions in this compound Science and Technology
While significant progress has been made, further research is essential to develop more efficient, sustainable, and cost-effective solutions for the remediation of RR-198. Future work is anticipated to focus on several key areas.
A major thrust of future research will be the development of treatment systems that are both environmentally friendly and economically feasible. This involves exploring and optimizing the use of low-cost, readily available materials as adsorbents. Agricultural wastes, such as sugarcane bagasse ash, pistachio hulls, and walnut shells, and biopolymers like chitosan derived from shrimp shells, are excellent candidates. iwaponline.comscholasticahq.comirost.ir These materials align with the principles of a circular economy by converting waste into valuable resources. Research should focus on enhancing their adsorption capacities through simple and green modification techniques. Blending materials, such as bentonite clay with sugarcane bagasse ash, has already shown success and warrants further investigation. iwaponline.com Moreover, developing eco-friendly biological methods, like using robust microbial consortia or plant-based systems, remains a priority. proquest.comnih.gov Economic analysis and life cycle assessments of these emerging technologies will be crucial to validate their practicality for large-scale industrial application.
To ensure the complete detoxification of textile effluents, a thorough understanding of the degradation process is necessary. Future research must focus on the in-depth study of the transformation intermediates and reaction pathways of RR-198 during various treatment processes. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for identifying the breakdown products. proquest.comnih.gov Studies have already begun to elucidate these pathways; for example, the biodegradation of RR-198 by Tagetes patula hairy roots was found to produce metabolites like 2-aminonaphthol and 1-aminotriazine, 3-pyridine sulfonic acid. nih.govresearchgate.net Similarly, bacterial degradation by strains like Bacillus cereus and Enterobacter hormaechei has been shown to proceed via the action of enzymes like azoreductase and laccase, leading to smaller, non-toxic compounds. proquest.comnih.gov A more comprehensive mapping of these pathways for different remediation technologies will allow for process optimization to avoid the formation of persistent or toxic by-products and to verify the non-toxic nature of the final treated effluent.
The design and synthesis of novel, high-performance materials tailored for the selective removal of RR-198 is a rapidly advancing research frontier. This includes the development of advanced nanocomposites and functionalized materials. For example, TiO2-activated carbon nanocomposites have shown enhanced photocatalytic activity compared to pure TiO2. iau.ir The performance of photocatalysts can be further improved by doping, as seen with N, Fe codoped TiO2 nanoparticles, which exhibit high degradation efficiency under visible light, making the process more energy-efficient. tandfonline.com
The development of adsorbents with high selectivity is also crucial, especially for treating complex industrial wastewater. This can be achieved by modifying material surfaces with specific functional groups. The functionalization of mesoporous silica (SBA-15) with the cationic surfactant DOTAC created a powerful adsorbent for the anionic RR-198 dye. chemrevlett.com Similarly, the synthesis of novel magnetic nano-adsorbents, such as Boehmite/Fe3O4/Graphene Oxide and CoFe2O4@Methylcellulose/AC, offers high removal efficiencies combined with the significant advantage of easy magnetic separation from the treated water. researchgate.netarabjchem.org Future work should aim to create materials that are not only highly efficient and selective but also stable, easily regenerable, and synthesized through green and scalable methods.
Q & A
Q. What are the key parameters influencing the adsorption efficiency of Reactive Red 198 (RR198) in aqueous solutions?
Adsorption efficiency depends on pH, adsorbent dose, contact time, and initial dye concentration. For example:
- pH : Optimal adsorption occurs at pH 3 for iron filings and pH 4.3 for TiO₂ .
- Adsorbent dose : Higher doses (e.g., 1 g of iron filings) improve removal rates due to increased active sites .
- Contact time : Equilibrium is achieved within 30–120 minutes, depending on the adsorbent (e.g., 60 minutes for iron filings vs. 32 minutes for TiO₂ ).
- Initial concentration : Lower concentrations (10–100 mg/L) yield higher removal percentages due to reduced competition for adsorption sites .
Q. How do Langmuir and Freundlich isotherm models describe RR198 adsorption behavior?
The Langmuir model is often more suitable, indicating monolayer adsorption on homogeneous surfaces. For instance, polyaniline/Fe₃O₄ nanocomposites showed a Langmuir maximum adsorption capacity of 116.3 mg/g . The Freundlich model, which assumes heterogeneous surfaces, may apply to systems with multilayer adsorption but is less frequently reported for RR198 .
Q. What experimental designs are critical for evaluating electrocoagulation efficiency in RR198 removal?
Key factors include:
- Electrode material : Iron electrodes outperform aluminum in dye removal due to higher oxidative potential .
- Voltage and time : Optimal conditions are 32 V and 40 minutes, with removal efficiency directly proportional to these parameters .
- pH : Alkaline conditions (pH 11) enhance coagulation by promoting hydroxide floc formation .
Advanced Research Questions
Q. How do contradictory findings regarding optimal pH conditions for RR198 adsorption arise across studies?
Contradictions stem from differences in adsorbent materials and mechanisms. For example:
- Iron filings : pH 3 maximizes electrostatic attraction between protonated adsorbent surfaces and anionic RR198 .
- Electrocoagulation : pH 11 facilitates hydroxide floc formation, trapping dye molecules .
- TiO₂ : pH 4.3 balances surface charge and dye ionization for adsorption . Material-specific surface chemistry and dominant removal mechanisms (e.g., adsorption vs. coagulation) dictate pH optima .
Q. What mechanistic insights explain the sonophotocatalytic degradation of RR198 using TiO₂-based catalysts?
Synergistic effects arise from:
- Ultrasound (47 kHz) : Generates cavitation bubbles, producing hydroxyl radicals (•OH) and enhancing mass transfer .
- Visible light : Activates dye-sensitized TiO₂, generating superoxide (O₂⁻•) and singlet oxygen (¹O₂) radicals .
- Hybrid systems : Sonophotocatalysis degrades intermediates faster than standalone methods, achieving >99% removal .
Q. How does response surface methodology (RSM) optimize RR198 removal processes?
RSM with central composite design (CCD) identifies interactions between variables. For example:
- TiO₂/UV-LED/persulfate systems : RSM revealed that pH 3.5, 0.8 g/L catalyst, and 60 minutes achieve 98% degradation .
- Fe₃O₄ nanoparticles : Pareto analysis prioritized pH as the most influential parameter, with optimal conditions at pH 5 and 0.8 g/L adsorbent . This approach minimizes experimental runs while maximizing predictive accuracy .
Q. What advantages do nanocomposites (e.g., chitosan/ZnO or polyaniline/Fe₃O₄) offer over traditional adsorbents for RR198 removal?
- Enhanced surface area : Chitosan/ZnO nanocomposites increase active sites, achieving 95% removal at pH 5 .
- Magnetic recovery : Fe₃O₄-based adsorbents enable easy separation via external magnets, reducing operational costs .
- Stability : Polyaniline coatings prevent Fe₃O₄ oxidation, maintaining efficiency over multiple cycles .
Q. How do hybrid advanced oxidation processes (AOPs) improve RR198 degradation kinetics?
Combining persulfate (PS) with UV-LED and TiO₂-Fe₃O₄ nanocomposites (TFNs) enhances radical generation:
- PS activation : TFNs decompose PS into sulfate radicals (SO₄⁻•), which oxidize RR198 more selectively than •OH .
- UV-LED : Accelerates PS activation and extends catalyst lifetime by reducing electron-hole recombination . Synergy between these components achieves near-complete mineralization within 60 minutes .
Methodological Recommendations
- Data contradiction resolution : Compare adsorbent surface properties (e.g., zeta potential) and solution chemistry when reconciling pH-dependent results .
- Statistical validation : Use ANOVA in RSM to confirm model significance and lack-of-fit tests to ensure reliability .
- Material characterization : Employ FTIR, XRD, and SEM to correlate adsorbent structure with performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
